molecular formula C10H7NO2S B1440844 5-Phenylthiazole-2-carboxylic acid CAS No. 937369-77-2

5-Phenylthiazole-2-carboxylic acid

Cat. No.: B1440844
CAS No.: 937369-77-2
M. Wt: 205.23 g/mol
InChI Key: TZRNZBGFPPOHOB-UHFFFAOYSA-N
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Description

5-Phenylthiazole-2-carboxylic acid (CAS 937369-77-2) is a high-purity chemical building block offered at >=98% specification . This compound is part of the thiazole family, a privileged scaffold in medicinal chemistry due to its presence in biologically active molecules and its ability to interact with diverse biological targets . The thiazole ring is a key structural motif found in natural products and synthetic compounds with significant biological activities, making it a versatile template for drug discovery . Researchers utilize this specific carboxylic acid derivative as a critical synthon for constructing more complex molecules, particularly through further functionalization of the carboxylic acid group to create amides or esters for probing structure-activity relationships . While direct studies on this isomer are limited, closely related phenylthiazole-carboxylic acid derivatives have demonstrated substantial research value. For instance, the 2-phenylthiazole-5-carboxylic acid scaffold has been optimized to create potent inhibitors of the TRBP-Dicer interaction in oncology research, exhibiting nanomolar activity in disrupting microRNA biogenesis in hepatocellular carcinoma models . Furthermore, thiazole carboxamide derivatives have been extensively explored as novel type II c-Met inhibitors, showing potent antitumor activity, the ability to induce cell cycle arrest and apoptosis, and favorable pharmacokinetic profiles in vivo . The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNZBGFPPOHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676284
Record name 5-Phenyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937369-77-2
Record name 5-Phenyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylthiazole-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a key derivative, 5-Phenylthiazole-2-carboxylic acid, providing an in-depth exploration of its fundamental properties, synthesis, and its emerging role as a valuable building block in drug discovery.

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for this specific molecule is not extensively published, we can infer and calculate key parameters based on its structure and data from closely related analogues.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₀H₇NO₂S[1]
Molecular Weight 205.23 g/mol [1]
CAS Number 937369-77-2[1]
Appearance Off-white to light yellow solidGeneral observation for similar compounds
Melting Point Not available (often cited as N/A by suppliers)[1]
Boiling Point 431.5 ± 38.0 °C at 760 mmHgCalculated value[1]
Density 1.4 ± 0.1 g/cm³Calculated value[1]
pKa ~3-4Estimated based on thiazole-2-carboxylic acid (pKa ~2.95) and benzoic acid (pKa ~4.2). The electron-withdrawing nature of the thiazole ring likely lowers the pKa relative to benzoic acid.
LogP 2.00Calculated value[1]
Solubility Generally soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and non-polar solvents.[2]General solubility profile for aromatic carboxylic acids.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be a derivative of 2-bromo-1-phenylethan-1-one and a thiooxamate.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A plausible synthetic route involves the reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with thiooxamic acid, followed by hydrolysis of the resulting ester.

Hantzsch_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis Start_Mat_1 Ethyl 2-chloro-3-oxo-3-phenylpropanoate Intermediate Ethyl 5-phenylthiazole-2-carboxylate Start_Mat_1->Intermediate Reaction Start_Mat_2 Thiooxamic acid Start_Mat_2->Intermediate Final_Product This compound Intermediate->Final_Product NaOH, H₂O/EtOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Thiooxamic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

  • To a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol, add thiooxamic acid (1 equivalent).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). The use of a non-polar solvent like DCM allows for the selective extraction of the less polar ester product from the aqueous phase.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-phenylthiazole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature or gentle heat (40-50 °C) for 2-4 hours. Saponification (hydrolysis) of the ester is typically base-catalyzed and proceeds efficiently under these conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound can be confirmed using a suite of standard analytical techniques.

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl group (multiplet, ~7.4-8.0 ppm), a singlet for the thiazole proton (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the phenyl carbons, thiazole ring carbons, and the carboxylic acid carbonyl carbon (~160-170 ppm).
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid dimer (2500-3300), C=O stretch (~1700), C=N stretch of the thiazole ring (~1600), and aromatic C=C stretches (1400-1600).[4]
Mass Spec. Molecular ion peak (M⁺) at m/z = 205.02, corresponding to the molecular weight of the compound.

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The phenyl group at the 5-position and the carboxylic acid at the 2-position provide two key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Potential

Numerous studies have highlighted the anticancer activity of phenylthiazole derivatives.[5][6][7][8] The mechanism of action often involves the inhibition of key enzymes or signaling pathways implicated in cancer progression. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been designed based on the structure of the kinase inhibitor dasatinib and have shown antiproliferative potency.[5]

Anticancer_MOA Thiazole_Derivative 5-Phenylthiazole-2-carboxylic acid derivative Kinase Target Kinase (e.g., VEGFR, EGFR) Thiazole_Derivative->Kinase Inhibition Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Signaling_Pathway Blocks Phosphorylation Cellular_Effects Inhibition of Proliferation, Induction of Apoptosis Signaling_Pathway->Cellular_Effects Leads to

References

An In-Depth Technical Guide on 5-Phenylthiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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This guide offers a comprehensive technical exploration of 5-Phenylthiazole-2-carboxylic acid, a heterocyclic compound with significant relevance in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical architecture, synthesis, and characterization.

Introduction: The Significance of the Phenylthiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing both sulfur and nitrogen. This structural motif is a cornerstone in the design of numerous biologically active molecules.[1][2][3] The incorporation of a phenyl group and a carboxylic acid moiety, as seen in this compound, imparts specific steric and electronic properties that are crucial for its diverse applications. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4]

Chemical Structure and Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is essential for its effective use in research and development.

Molecular Structure

The core of the molecule is a thiazole ring, with a phenyl group attached at the 5-position and a carboxylic acid group at the 2-position.

Caption: Diagram of the this compound structure.

Physicochemical Data

Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂S[5][6]
Molecular Weight 205.23 g/mol [5][6]
CAS Number 937369-77-2[5][6][7][8]
Boiling Point 431.5±38.0 °C at 760 mmHg[7]
Density 1.4±0.1 g/cm³[7]

Synthesis and Mechanism

The Hantzsch thiazole synthesis is a widely employed and reliable method for the preparation of thiazole derivatives.[9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11][12]

Reaction Mechanism

The synthesis of this compound typically proceeds through the reaction of an appropriate α-haloketone with a thioamide to form the thiazole ring, followed by hydrolysis of an ester precursor.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow reagents α-Haloketone + Thioamide condensation Condensation Reaction reagents->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization ester_intermediate Ethyl 5-phenylthiazole-2-carboxylate cyclization->ester_intermediate hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: A simplified workflow of the Hantzsch synthesis.

Experimental Protocol

A representative, two-step protocol for the synthesis of this compound is outlined below.

Part 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

  • React thiobenzamide with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol.

  • Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reactions.

  • Upon completion, the solvent is removed, and the crude product is isolated.

Part 2: Hydrolysis to this compound

  • The crude ethyl 5-phenylthiazole-2-carboxylate is subjected to hydrolysis using a base, such as sodium hydroxide, in an aqueous-alcoholic solution.[13]

  • The reaction mixture is heated to ensure complete conversion of the ester to the carboxylate salt.

  • Acidification of the reaction mixture with a strong acid, like hydrochloric acid, precipitates the final product, this compound.[13]

  • The solid product is then collected by filtration, washed, and dried.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole ring proton, and a downfield signal for the carboxylic acid proton, typically above 10 ppm.[14][15] The carboxylic acid proton signal is often broad and can disappear upon D₂O exchange.[14][15]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm, along with signals for the carbons of the phenyl and thiazole rings.[14][15]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[16] Key absorptions include:

  • A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.[14][17]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1710 and 1760 cm⁻¹.[14][17]

  • C-O stretching and O-H bending vibrations are also expected.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation for carboxylic acids is the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺).[18]

Applications in Research and Development

Thiazole-containing compounds are of significant interest in drug discovery and materials science.

Medicinal Chemistry

The this compound scaffold is a key structural component in the development of various therapeutic agents. Derivatives have been investigated for their potential as:

  • Anticancer agents: Thiazole derivatives have shown promise in the development of new anti-tumor drugs.[19][20]

  • Antimicrobial agents: The thiazole ring is a common feature in many antibacterial and antifungal compounds.[2][3][21]

  • Enzyme inhibitors: For example, derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[22]

Materials Science

The unique electronic properties of thiazole derivatives make them suitable for applications in materials science, such as in the development of organic electronics and dyes.[23]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant applications in medicinal chemistry and materials science. Its synthesis via the Hantzsch reaction is well-established, and its structure can be readily confirmed by standard spectroscopic methods. The continued exploration of this and related thiazole derivatives holds great promise for the development of new therapeutic agents and advanced materials.

References

The Genesis and Synthetic Evolution of 5-Phenylthiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring, a Cornerstone in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of therapeutic agents, from the antibiotic penicillin to the antiretroviral ritonavir[1]. The historical development of thiazole chemistry, initiated by the pioneering work of Hofmann and Hantzsch, has paved the way for the synthesis of a vast array of derivatives with diverse pharmacological activities[1][2]. This guide delves into the discovery and history of a specific, yet significant, member of this family: 5-phenylthiazole-2-carboxylic acid. We will explore the foundational synthetic strategies that likely led to its conception, trace the evolution of its preparation, and discuss its significance as a building block in modern drug development.

Part 1: Foundational Synthetic Strategies - The Dawn of Thiazole Chemistry

The late 19th and early 20th centuries witnessed the elucidation of fundamental methods for constructing the thiazole ring. These classical reactions, while sometimes supplanted by modern techniques, form the bedrock of our understanding and are essential for appreciating the historical context of this compound's discovery.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1887, this condensation reaction between an α-halocarbonyl compound and a thioamide remains one of the most versatile and widely employed methods for thiazole synthesis[2][3]. The reaction's robustness and tolerance for a variety of functional groups have made it a mainstay in organic synthesis for over a century.

Mechanism and Rationale: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of starting materials directly dictates the substitution pattern of the final product, offering a high degree of synthetic flexibility.

Experimental Protocol: A Representative Hantzsch Synthesis

  • Reaction: α-Bromoacetophenone with Thiooxamic acid

  • Objective: To form the ethyl ester of this compound, a direct precursor to the target molecule.

  • Procedure:

    • Equimolar amounts of α-bromoacetophenone and ethyl thiooxamate are dissolved in a suitable solvent, typically ethanol or a similar polar protic solvent.

    • The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting crude product is then purified, often by recrystallization from a suitable solvent system, to yield ethyl 5-phenylthiazole-2-carboxylate.

    • Subsequent hydrolysis of the ester, typically under basic conditions (e.g., using sodium hydroxide solution) followed by acidic workup, affords this compound.

Causality of Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the polar transition states involved in the reaction. Heating under reflux provides the necessary activation energy for the condensation and dehydration steps. The final hydrolysis is a standard and efficient method for converting the ester to the desired carboxylic acid.

Hantzsch_Synthesis reagents α-Halo Ketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization (Hemithioaminal) intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydration intermediate2->intermediate3 Proton Transfer product Thiazole intermediate3->product - H2O caption Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

Caption: Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

Other Foundational Syntheses

While the Hantzsch synthesis is paramount, other classical methods would have been known to early chemists and could have been adapted for the synthesis of this compound or its precursors.

  • Gabriel Thiazole Synthesis: This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. It provides a route to 2,5-disubstituted thiazoles.

  • Cook-Heilbron Thiazole Synthesis: This synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or related reagents[4]. While not a direct route to the title compound, it highlights the diverse strategies available for thiazole ring formation.

Part 2: The Emergence of this compound in Modern Research

While the precise historical "discovery" of this compound is not prominently documented in readily available literature, its utility as a synthetic intermediate and a pharmacophore has become increasingly apparent in recent decades. Modern synthetic organic chemistry has provided more streamlined and efficient routes to this valuable compound.

Modern Synthetic Approaches

Contemporary methods often focus on improving yields, reducing reaction times, and employing milder conditions compared to the classical syntheses.

Table 1: Comparison of Synthetic Routes to this compound and its Esters

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Modified Hantzsch α-Bromoacetophenone, Ethyl thiooxamateEthanol, RefluxWell-established, readily available starting materialsCan require harsh conditions and long reaction times
Oxidative Cyclization Phenylacetaldehyde, Primary amine, Elemental sulfurCopper catalyst, OxygenUtilizes simple starting materials, "green" oxidantMay require catalyst optimization
From α-Amino Acids N-substituted α-amino acidsThionyl chloride, DBUMetal-free, mild conditions, good functional group toleranceRequires pre-functionalized starting materials

Insight into Modern Methodologies: The shift towards catalyst-driven and multi-component reactions reflects a broader trend in organic synthesis towards efficiency and sustainability. For instance, the use of copper catalysts in oxidative cyclizations allows for the construction of the thiazole ring from simpler precursors under greener conditions. The development of metal-free approaches, such as the cyclization of N-substituted α-amino acids, offers an alternative that avoids potentially toxic and expensive metal catalysts.

Modern_Synthesis start Simple Precursors (e.g., Aldehydes, Amines, Sulfur) mcr Multi-Component Reaction (e.g., Cu-catalyzed) start->mcr One-Pot Synthesis thiazole_ester Thiazole Ester Intermediate mcr->thiazole_ester hydrolysis Ester Hydrolysis thiazole_ester->hydrolysis NaOH / H+ final_product 5-Phenylthiazole-2- carboxylic Acid hydrolysis->final_product caption Figure 2: A Modern Multi-Component Approach.

Caption: Figure 2: A Modern Multi-Component Approach.

Part 3: The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The phenyl group at the 5-position and the carboxylic acid at the 2-position provide key points for structural modification, allowing medicinal chemists to fine-tune the pharmacological properties of derivative compounds.

A Scaffold for Diverse Biological Activities

Derivatives of this compound have been investigated for a wide range of therapeutic applications, demonstrating the broad potential of this chemical scaffold.

  • Anticancer Agents: Numerous studies have explored the use of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potent anti-tumor drugs[5][6]. The core structure serves as a template for designing inhibitors of various protein kinases and other targets involved in cancer progression.

  • Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial agents. Modifications of the this compound backbone have led to the development of compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The structural features of this molecule make it an attractive starting point for the design of enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase[7].

The carboxylic acid moiety is particularly important as it can serve as a handle for forming amide bonds, a common linkage in many drug molecules. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

Conclusion

While the precise moment of its first synthesis may be lost to the annals of early chemical literature, the journey of this compound from a conceptual product of foundational synthetic methods to a key building block in modern drug discovery is a testament to the enduring legacy of thiazole chemistry. The principles established by pioneers like Hantzsch continue to provide the basis for innovation, while contemporary synthetic advancements have made this and other valuable thiazole derivatives more accessible. For researchers and drug development professionals, this compound represents not just a molecule, but a gateway to a vast chemical space with untapped therapeutic potential.

References

An In-depth Technical Guide to 5-Phenylthiazole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, anti-inflammatory, and anti-HIV properties.[2][3] Notably, the FDA-approved drugs Dasatinib and Ixazomib, used in cancer chemotherapy, feature a thiazole core, underscoring its clinical significance.[4] This guide focuses on a specific, yet highly important, member of this class: 5-Phenylthiazole-2-carboxylic acid . Its formal IUPAC name is indeed 5-Phenyl-1,3-thiazole-2-carboxylic acid .[5] This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the realm of oncology and enzyme inhibition. This document will provide an in-depth exploration of its synthesis, physicochemical properties, and its burgeoning role in the development of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 5-Phenyl-1,3-thiazole-2-carboxylic acid[5]
CAS Number 937369-77-2[1]
Molecular Formula C₁₀H₇NO₂S[1]
Molecular Weight 205.23 g/mol [1]
Boiling Point 431.5±38.0 °C at 760 mmHg[5]
Density 1.4±0.1 g/cm³[5]
Flash Point 214.8±26.8 °C[5]
LogP 2.00[5]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through several routes. Here, we will detail two robust and commonly employed strategies: the classic Hantzsch Thiazole Synthesis and a modern approach involving a Suzuki-coupling reaction followed by hydrolysis.

Method 1: The Hantzsch Thiazole Synthesis (A Proposed Route)

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and high yields.[2][6] It involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of this compound, a plausible Hantzsch-based approach would involve the reaction of a 2-halo-1-phenylethanone derivative with an oxalamide-derived thioamide, followed by hydrolysis.

Conceptual Workflow for Hantzsch Synthesis

Hantzsch_Synthesis cluster_reactants Starting Materials A α-Bromoacetophenone C Condensation & Cyclization (Hantzsch Reaction) A->C B Ethyl 2-amino-2-thioxoacetate B->C D Ethyl 5-phenylthiazole-2-carboxylate (Ester Intermediate) C->D Formation of Thiazole Ring E Hydrolysis (e.g., NaOH, H₂O/MeOH) D->E F This compound (Final Product) E->F Ester Cleavage

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol (Adapted from General Hantzsch Synthesis Procedures):

  • Reaction Setup: To a solution of ethyl 2-amino-2-thioxoacetate (1 equivalent) in a suitable solvent such as ethanol, add α-bromoacetophenone (1 equivalent).

  • Reaction Execution: The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.[6]

  • Work-up and Isolation of Ester: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, ethyl 5-phenylthiazole-2-carboxylate, can be purified by recrystallization or column chromatography.

  • Hydrolysis: The purified ester is then dissolved in a mixture of methanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M NaOH).[7]

  • Acidification and Product Collection: The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., 2 M HCl) to a pH of approximately 5.[7] The precipitated solid, this compound, is then collected by filtration, washed with water, and dried.

Method 2: Suzuki-Coupling and Hydrolysis (A Modern Approach)

A more contemporary and versatile method involves a palladium-catalyzed Suzuki-coupling reaction to introduce the phenyl group, followed by ester hydrolysis. This approach offers the advantage of modularity, allowing for the synthesis of a variety of substituted phenylthiazoles.[7]

Workflow for Suzuki-Coupling and Hydrolysis

Suzuki_Hydrolysis cluster_reactants Starting Materials A Ethyl 2-bromo-5-thiazolecarboxylate C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) A->C B Phenylboronic acid B->C D Ethyl 5-phenylthiazole-2-carboxylate (Ester Intermediate) C->D C-C Bond Formation E Hydrolysis (NaOH, H₂O/MeOH) D->E F This compound (Final Product) E->F Ester Cleavage

Caption: Suzuki-coupling and hydrolysis workflow.

Experimental Protocol (Adapted from literature procedures): [7]

  • Suzuki-Coupling Reaction: In a reaction vessel under an inert atmosphere (e.g., argon), combine ethyl 2-bromo-5-thiazolecarboxylate (1 equivalent), phenylboronic acid (1.5 equivalents), potassium carbonate (1.5 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in a mixture of 1,4-dioxane and water.

  • Reaction Execution: The reaction mixture is heated to reflux for approximately 8 hours, with the progress monitored by TLC.

  • Work-up and Isolation of Ester: After cooling, the reaction mixture is subjected to an appropriate work-up, which may include extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The crude product is then purified by column chromatography to yield ethyl 5-phenylthiazole-2-carboxylate.

  • Hydrolysis: The purified ester is dissolved in methanol, and an aqueous solution of sodium hydroxide (2 M) is added.

  • Acidification and Product Collection: The reaction is stirred at room temperature for about 4 hours. Following the completion of the reaction, the methanol is evaporated, and the pH of the remaining aqueous solution is adjusted to 5 with 2 M hydrochloric acid. The resulting white precipitate of this compound is collected by filtration and dried.[7]

Applications in Drug Discovery: Targeting Cancer Signaling Pathways

The this compound scaffold is a key pharmacophore in the development of novel anticancer agents. Its derivatives have been shown to target and inhibit various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 5-Phenylthiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Thiazole derivatives have been shown to induce apoptosis and interfere with tubulin assembly in cancer cells.[8] Furthermore, they are associated with the inhibition of the NF-κB/mTOR/PI3K/Akt signaling cascade.[8] By inhibiting key kinases within this pathway, such as PI3K, Akt, or mTOR itself, 5-phenylthiazole-based compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of programmed cell death (apoptosis). The development of potent and selective inhibitors based on this scaffold is an active and promising area of cancer research.[4]

Conclusion: A Versatile Scaffold with a Bright Future

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its robust and adaptable synthesis, coupled with the significant biological activities of its derivatives, ensures its continued relevance for researchers and scientists. The ability of the thiazole nucleus to serve as a potent pharmacophore, particularly in the context of kinase inhibition for cancer therapy, highlights the immense potential that still lies in the exploration and functionalization of this remarkable scaffold. As our understanding of complex disease pathways deepens, the strategic deployment of privileged structures like this compound will undoubtedly pave the way for the development of more effective and targeted medicines.

References

5-Phenylthiazole-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 5-Phenylthiazole-2-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Phenylthiazole Carboxylic Acid Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the parent molecule itself is not extensively characterized, its derivatives have emerged as potent modulators of critical cellular pathways implicated in cancer, metabolic disorders, and infectious diseases. This guide provides an in-depth exploration of the primary mechanisms of action identified for these derivatives, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the specific molecular targets, the downstream signaling consequences, and the experimental methodologies required to elucidate and validate these activities.

The versatility of the phenylthiazole core, with its capacity for substitution at multiple positions, allows for the fine-tuning of target affinity and selectivity. This has led to the development of derivatives with distinct and potent biological functions, including the inhibition of protein-protein interactions in miRNA processing, agonism of metabolic receptors, and inhibition of key enzymes in fungal pathogenesis and purine metabolism. This guide will illuminate these mechanisms, providing a solid foundation for future research and development in this promising area of medicinal chemistry.

I. Inhibition of TRBP and Disruption of miRNA Biogenesis in Cancer

A significant breakthrough in the application of phenylthiazole carboxylic acid derivatives has been the development of potent inhibitors of the Transactivation response (TAR) RNA-binding protein 2 (TRBP). TRBP is a critical component of the microprocessor complex, which is essential for the maturation of microRNAs (miRNAs). In many cancers, including hepatocellular carcinoma (HCC), the dysregulation of specific miRNAs, such as the oncogenic miR-21, drives tumor progression.

Core Mechanism: Disrupting the TRBP-Dicer Interaction

A leading derivative, CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, has been identified as a highly potent and specific inhibitor of TRBP.[1][2] The primary mechanism of action of CIB-L43 is the disruption of the protein-protein interaction between TRBP and Dicer, another key enzyme in the miRNA processing pathway.[1][2] This disruption effectively halts the maturation of oncogenic miRNAs.

The downstream consequences of this action are profound:

  • Suppression of miR-21 Biosynthesis: By inhibiting the TRBP-Dicer complex, CIB-L43 effectively reduces the levels of mature, functional miR-21.[1][2]

  • Upregulation of Tumor Suppressors: The reduction in miR-21 leads to the increased expression of its target genes, including the tumor suppressors PTEN and Smad7.[1][2]

  • Inhibition of Pro- कैंसर Signaling Pathways: The upregulation of PTEN and Smad7 results in the subsequent inhibition of the pro-survival AKT and the pro-metastatic TGF-β signaling pathways.[1][2]

This cascade of events culminates in a significant reduction in HCC cell proliferation and migration, demonstrating the therapeutic potential of targeting TRBP with phenylthiazole carboxylic acid derivatives.[1][2]

Quantitative Data: Potency of CIB-L43
ParameterValueTarget
EC50 0.66 nMNanomolar inhibitory activity
KD 4.78 nMTRBP binding affinity
IC50 2.34 µMDisruption of TRBP-Dicer interaction

Data sourced from recent studies on 2-phenylthiazole-5-carboxylic acid derivatives.[1][2]

Signaling Pathway Diagram

TRBP_Inhibition_Pathway cluster_inhibition CIB-L43 Action cluster_downstream Downstream Effects CIB_L43 CIB-L43 (2-Phenylthiazole-5-carboxylic acid derivative) TRBP_Dicer TRBP-Dicer Complex CIB_L43->TRBP_Dicer Disrupts Interaction miR21 Oncogenic miR-21 Biosynthesis TRBP_Dicer->miR21 Inhibits PTEN_Smad7 PTEN & Smad7 (Tumor Suppressors) miR21->PTEN_Smad7 Inhibits AKT_TGFb AKT & TGF-β Signaling PTEN_Smad7->AKT_TGFb Inhibits Cell_Effects Reduced Cell Proliferation & Migration AKT_TGFb->Cell_Effects Leads to

Caption: Inhibition of the TRBP-Dicer complex by a 2-phenylthiazole-5-carboxylic acid derivative.

Experimental Protocol: TRBP-Dicer Interaction Assay (AlphaLISA)

This protocol outlines a method to quantify the disruption of the TRBP-Dicer interaction.

  • Reagent Preparation:

    • Prepare recombinant His-tagged TRBP and GST-tagged Dicer proteins.

    • Prepare AlphaLISA Acceptor beads conjugated to an anti-GST antibody and Donor beads conjugated to an anti-His antibody.

    • Serially dilute the this compound derivative in an appropriate assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add His-TRBP and GST-Dicer to the wells and incubate to allow for protein-protein interaction.

    • Add the anti-GST Acceptor beads and incubate in the dark.

    • Add the anti-His Donor beads and perform a final incubation in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The proximity of the Donor and Acceptor beads due to the TRBP-Dicer interaction will generate a chemiluminescent signal.

    • The presence of an effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

    • Calculate the IC50 value by plotting the signal intensity against the inhibitor concentration.

II. Agonism of Free Fatty Acid Receptor 2 (FFA2)

Derivatives of phenylthiazole-carboxamido acid have been identified as agonists of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3] FFA2 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota.[3] As FFA2 is implicated in the regulation of metabolism, it represents a promising target for the treatment of obesity, diabetes, and inflammatory diseases.[3]

Core Mechanism: Orthosteric Agonism of FFA2

These derivatives act as orthosteric agonists, meaning they bind to the same site as the endogenous ligands (SCFAs). This binding activates the receptor, initiating downstream signaling cascades that can influence glucose homeostasis and inflammatory responses. One such derivative, compound 6e, demonstrated more potent agonistic activity than the natural ligand propionate.[3]

Quantitative Data: FFA2 Agonist Potency
CompoundEC50 (µM)Target
Compound 6e 23.1hFFA2
Propionate (Control) 43.3hFFA2

Data from a study on phenylthiazole-carboxamido acid derivatives as FFA2 agonists.[3]

Experimental Workflow: FFA2 Activation Assay

FFA2_Activation_Workflow Start Start: hFFA2-transfected CHO-K1 cells Treatment Treat cells with - Phenylthiazole derivative (e.g., 6e) - Propionate (positive control) - Vehicle (negative control) Start->Treatment Incubation Incubate to allow receptor activation Treatment->Incubation Measurement Measure downstream signaling event (e.g., intracellular calcium flux or cAMP levels) Incubation->Measurement Analysis Analyze data to determine EC50 values Measurement->Analysis End End: Potency of agonist determined Analysis->End

Caption: Workflow for determining the agonistic activity of phenylthiazole derivatives on FFA2.

III. Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Phenylthiazole acid derivatives have also been synthesized and evaluated as potential agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[4] As such, PPARγ agonists are used in the treatment of type 2 diabetes.

Core Mechanism: Ligand-Dependent Transcription Factor Activation

These derivatives bind to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. The in vitro potency of some of these derivatives is comparable to that of the well-known PPARγ agonist, rosiglitazone.[4]

Experimental Protocol: PPARγ Ligand Screening Assay (Fluorescence Polarization)
  • Principle: This assay is based on the principle that a small, fluorescently labeled PPARγ ligand (tracer) will have a low fluorescence polarization (FP) value when free in solution. Upon binding to the larger PPARγ protein, its rotation slows, and the FP value increases. A test compound that competes with the tracer for binding will displace it, resulting in a decrease in the FP signal.

  • Procedure:

    • In a microplate, combine the PPARγ protein and the fluorescent tracer.

    • Add the phenylthiazole acid derivative at various concentrations.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Analysis:

    • A decrease in FP signal indicates that the test compound is binding to PPARγ.

    • Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in the tracer's binding.

IV. Inhibition of Fungal CYP51

In the realm of infectious diseases, 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5] This makes CYP51 a prime target for antifungal drug development.

Core Mechanism: Disruption of Ergosterol Biosynthesis

These derivatives act similarly to azole antifungal drugs by binding to the active site of CYP51 and inhibiting its enzymatic activity.[5] This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and the disruption of the fungal cell membrane.[5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Preparation:

    • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI 1640 medium.

    • Perform serial two-fold dilutions of the 2-phenylthiazole derivative in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Include a positive control (fungus without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

V. Inhibition of Xanthine Oxidase

For the treatment of hyperuricemia and gout, a 2-phenylthiazole-4-carboxylic acid derivative has been identified as a potent inhibitor of xanthine oxidase (XO).[6] XO is the key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Elevated levels of uric acid can lead to the formation of urate crystals in the joints, causing the painful condition of gout.

Core Mechanism: Competitive Inhibition of XO

This class of compounds acts as a competitive inhibitor of XO, binding to the active site and preventing the binding of its natural substrates. This leads to a reduction in the production of uric acid, thereby lowering its concentration in the blood. In animal models, these compounds have demonstrated a significant hypouricemic effect.[6]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
  • Principle: This assay measures the activity of XO by monitoring the production of uric acid, which absorbs light at 295 nm.

  • Procedure:

    • In a UV-transparent 96-well plate, add a buffer solution and the XO enzyme.

    • Add the 2-phenylthiazole-4-carboxylic acid derivative at various concentrations.

    • Initiate the reaction by adding the substrate, xanthine.

    • Monitor the increase in absorbance at 295 nm over time using a microplate reader.

  • Analysis:

    • Calculate the rate of uric acid production for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives of this core structure have been shown to act through a variety of distinct and clinically relevant mechanisms of action, including the allosteric inhibition of protein-protein interactions, receptor agonism, and the competitive inhibition of key enzymes. The breadth of biological activities, spanning oncology, metabolic diseases, and infectious diseases, underscores the importance of continued research into this chemical class. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers and drug developers with the foundational knowledge required to further explore and exploit the therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide to the Solubility of 5-Phenylthiazole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Novel Heterocycles

In the realm of drug discovery and development, understanding the solubility of a lead compound is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. 5-Phenylthiazole-2-carboxylic acid, a heterocyclic compound featuring a phenyl ring appended to a thiazole carboxylic acid core, represents a scaffold of significant interest. Its structural motifs are present in numerous biologically active molecules. However, a comprehensive, publicly available dataset on its solubility in common organic solvents is notably scarce. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a robust framework for researchers to experimentally determine its solubility profile. By grounding our discussion in the fundamental principles of physical chemistry and providing detailed, field-proven protocols, we aim to empower scientists to generate the critical data necessary for their research endeavors.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its aromatic, heterocyclic, and acidic functional groups dictates its behavior in various solvent environments.

A summary of its key physicochemical properties is presented below.

PropertyValue/PredictionSource
Chemical Name 5-Phenyl-1,3-thiazole-2-carboxylic acid[1]
CAS Number 937369-77-2[1]
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol [1]
Density 1.4 ± 0.1 g/cm³[1]
Boiling Point (Predicted) 431.5 ± 38.0 °C at 760 mmHg[1]
Flash Point (Predicted) 214.8 ± 26.8 °C[1]
LogP (Predicted) 2.00[1]
pKa (Predicted) Due to the carboxylic acid group, an acidic pKa is expected, likely in the range of 3-4.
Polar Surface Area (PSA) 78.43 Ų[1]

The predicted LogP of 2.00 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, the presence of the carboxylic acid and the nitrogen and sulfur heteroatoms in the thiazole ring contribute significant polarity. This duality is central to its solubility characteristics.

Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

The Role of Polarity and Hydrogen Bonding

This compound is a polar molecule. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute, leading to favorable interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the polar regions of the molecule.

  • Non-polar Solvents (e.g., hexane, toluene): The solubility in these solvents is anticipated to be limited. While the phenyl group offers a non-polar region for van der Waals interactions, the highly polar carboxylic acid group will be poorly solvated.

Acid-Base Chemistry and its Influence

As a carboxylic acid, the solubility of this compound is highly pH-dependent in aqueous systems and can be influenced by the acidic or basic nature of the organic solvent. In basic organic solvents (e.g., pyridine), deprotonation of the carboxylic acid can occur, forming a salt and significantly increasing solubility. Conversely, in acidic organic solvents, the molecule will remain in its protonated, less polar form.

The diagram below illustrates the key molecular features of this compound that influence its solubility.

G cluster_solute This compound cluster_interactions Intermolecular Interactions Molecule C₁₀H₇NO₂S Phenyl Phenyl Group (Non-polar, Lipophilic) Molecule->Phenyl contributes to Thiazole Thiazole Ring (Polar, Heteroatoms) Molecule->Thiazole contains COOH Carboxylic Acid (Polar, H-bond donor/acceptor) Molecule->COOH features VDW van der Waals Phenyl->VDW Dipole Dipole-Dipole Thiazole->Dipole HBond Hydrogen Bonding COOH->HBond

Caption: Key structural features of this compound influencing solvent interactions.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the carboxylic acid group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to ModerateGood dipole-dipole interactions and hydrogen bond acceptance. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowTHF is more polar and a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than alcohols or aprotic polar solvents.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have some polarity but are not strong hydrogen bond acceptors. Solubility will depend on the balance with the non-polar phenyl group.
Aromatic Toluene, BenzeneLowPrimarily non-polar interactions with the phenyl ring. The polar carboxylic acid group will be poorly solvated.
Aliphatic Hexane, HeptaneVery Low / InsolubleDominated by non-polar van der Waals forces, which are insufficient to overcome the crystal lattice energy and solvate the polar functional groups.

Experimental Determination of Solubility: A Self-Validating Protocol

The absence of published quantitative data necessitates a robust and reliable experimental approach. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[2] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable glass containers with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. To validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method. A calibration curve should be prepared using standards of known concentration.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in various units, such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal and place in temperature-controlled shaker A->B C Shake for 24-48 hours at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Quantify concentration using calibrated HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Perspectives

While a definitive, quantitative solubility profile for this compound in a range of organic solvents is not yet established in the public domain, this guide provides the theoretical framework and practical methodology for researchers to generate this crucial data. The physicochemical properties of the molecule suggest a favorable solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. The provided experimental protocol, based on the isothermal shake-flask method, offers a reliable path to obtaining accurate and reproducible solubility data. As this compound and its derivatives continue to be explored for their therapeutic potential, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community, accelerating the pace of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Amide Coupling of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Phenylthiazole-2-Carboxamides in Modern Drug Discovery

The 5-phenylthiazole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and capacity for diverse electronic interactions allow for precise molecular recognition, making it a cornerstone in the design of inhibitors for enzymes such as kinases and CYP51, as well as other vital biological targets.[1][2][3] The synthesis of a library of these amide derivatives is, therefore, a frequent and critical task in drug development pipelines.

The formation of the amide bond, while conceptually simple—a condensation reaction between a carboxylic acid and an amine—is kinetically challenging and requires careful selection of coupling reagents and conditions to achieve high yields, minimize side reactions, and preserve stereochemical integrity.[4][5] This is particularly true for heteroaromatic carboxylic acids like 5-phenylthiazole-2-carboxylic acid, where the electronic properties of the thiazole ring can influence the reactivity of the carboxyl group.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind the most effective coupling strategies, offer detailed step-by-step protocols, and present a comparative analysis to guide your selection of the optimal method for your specific synthetic challenge.

Understanding the Substrate: The Electronic Nature of this compound

The thiazole ring is an electron-deficient heterocycle. This electronic characteristic has a direct impact on the reactivity of the carboxylic acid at the 2-position. The electron-withdrawing nature of the ring can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the initial activation step with the coupling reagent. Consequently, forcing conditions or highly efficient activation methods may be necessary, especially when coupling with poorly nucleophilic or sterically hindered amines.[6][7]

Core Coupling Strategies: A Comparative Overview

The most common and effective methods for forming amide bonds from carboxylic acids involve in situ activation to generate a highly reactive intermediate that is readily attacked by the amine nucleophile.[5] We will focus on two of the most reliable and widely adopted classes of coupling reagents: Carbodiimides (exemplified by EDC with an HOBt additive) and Uronium/Aminium salts (exemplified by HATU).

Data Presentation: Performance Comparison of Key Coupling Reagents

The choice of coupling reagent is a critical parameter that influences yield, purity, reaction time, and the degree of epimerization. The following table provides a comparative summary of key performance indicators for the most relevant coupling reagents, based on data from challenging peptide couplings which serve as a reliable benchmark for complex amide bond formations.

Coupling ReagentClassTypical Yield (%)Purity (%)Reaction Time (hours)Racemization (%)Key Advantages & Disadvantages
HATU Uronium/Aminium Salt95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for hindered substrates.[8][9] Disadvantages: Higher cost.
HBTU Uronium/Aminium Salt90-95>952-4<1.0Advantages: Good balance of reactivity and cost.[10] Disadvantages: Can be less effective than HATU in preventing racemization.
PyBOP Phosphonium Salt90-96>952-4<1.0Advantages: High efficiency, avoids carcinogenic HMPA byproduct. Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[8]
EDC/HOBt Carbodiimide/Additive85-92>954-8<2.0Advantages: Cost-effective, water-soluble byproducts are easily removed.[8] Disadvantages: Generally lower reactivity, longer reaction times.

For the this compound scaffold, HATU often emerges as the superior choice due to its high reactivity, which can overcome the potentially reduced nucleophilicity of the carboxylate. EDC/HOBt remains a viable, economical option for less demanding couplings with unhindered, nucleophilic amines.

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

EDC/HOBt Mediated Coupling

The carbodiimide method, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a classic approach. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical for suppressing side reactions and minimizing racemization.[10]

The mechanism proceeds in three key stages:

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive, but unstable, O-acylisourea intermediate.

  • HOBt Interception: This unstable intermediate is intercepted by HOBt to form a more stable HOBt-ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.

  • Aminolysis: The amine nucleophile attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.

EDC_HOBt_Mechanism cluster_activation Activation & Interception cluster_aminolysis Aminolysis CarboxylicAcid 5-Phenylthiazole- 2-carboxylic acid O_Acylisourea O-Acylisourea (unstable intermediate) CarboxylicAcid->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester +HOBt -EDC Urea HOBt HOBt Amide 5-Phenylthiazole- 2-carboxamide HOBt_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide Attacks Ester Amide->HOBt Regenerates HOBt

Caption: EDC/HOBt-mediated amide coupling mechanism.

HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that leverages the reactivity of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.

The mechanism involves:

  • Deprotonation: A non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

  • Activation: The resulting carboxylate anion attacks HATU, displacing the tetramethylurea (TMU) byproduct and forming a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, further enhancing the reactivity of the active ester.

  • Aminolysis: The amine rapidly attacks the OAt-ester to yield the final amide product.

HATU_Mechanism cluster_activation Activation cluster_aminolysis Aminolysis CarboxylicAcid 5-Phenylthiazole- 2-carboxylic acid OAt_Ester OAt-Active Ester (highly reactive) CarboxylicAcid->OAt_Ester + HATU - TMU HATU HATU Amide 5-Phenylthiazole- 2-carboxamide OAt_Ester->Amide + Amine Base DIPEA (Base) Base->CarboxylicAcid Deprotonates Amine Amine (R-NH2) Amine->Amide Attacks Ester

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed for a standard 0.5 mmol scale reaction. They should be adapted and optimized based on the specific properties of the amine being used.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a cost-effective and reliable method, particularly suitable for couplings with primary and secondary alkyl amines or electron-rich anilines.

Materials:

  • This compound (1.0 equiv, 0.5 mmol, 102.6 mg)

  • Amine (1.1 equiv, 0.55 mmol)

  • EDC·HCl (1.2 equiv, 0.6 mmol, 115.0 mg)

  • HOBt (1.2 equiv, 0.6 mmol, 81.1 mg)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv, 1.25 mmol, 218 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5 mL)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (5 mL).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Reaction Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Aqueous Workup:

    • Quench the reaction by adding water (10 mL).

    • Dilute with an organic solvent like Ethyl Acetate (EtOAc) (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). This removes the urea byproduct, excess base, and unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc gradient) to yield the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered amines, electron-deficient anilines, or when minimizing racemization of chiral amines is critical.[5][11]

Materials:

  • This compound (1.0 equiv, 0.5 mmol, 102.6 mg)

  • Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.1 equiv, 0.55 mmol, 209.1 mg)

  • Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 261 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Standard workup reagents

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (3 mL).

  • Add the amine (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. Reactions with HATU are typically much faster than with EDC/HOBt.

  • Aqueous Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash the organic layer with 5% aqueous LiCl (3 x 15 mL) to effectively remove DMF.

    • Subsequently, wash with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Low Yield with Electron-Deficient Amines: If coupling with a poorly nucleophilic amine (e.g., 4-nitroaniline) results in low yield, consider the modified EDC protocol described by Ghosh et al., which uses a full equivalent of DMAP as a nucleophilic catalyst in the presence of a catalytic amount of HOBt.[6] DMAP can form a highly reactive acylpyridinium intermediate, accelerating the reaction.[6]

  • Steric Hindrance: For extremely hindered amines or acids, switching from standard conditions to a protocol designed for such challenges may be necessary. One such advanced method involves the in situ formation of acyl fluorides, which can be effective where other methods fail.[7]

  • Solubility Issues: If the carboxylic acid or amine has poor solubility in DCM, DMF is typically a better solvent choice. For workup, using 5% LiCl solution to wash out DMF is more effective than using water alone.

  • Order of Addition: For HATU couplings, pre-activating the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine can sometimes improve yields, although adding all components together at the start is usually effective.[5]

Experimental Workflow Visualization

The general workflow for selecting and executing an amide coupling protocol can be summarized as follows:

Amide_Coupling_Workflow Start Start: Synthesize 5-Phenylthiazole-2-carboxamide Assess Assess Amine Substrate (Sterics & Electronics) Start->Assess Unhindered Unhindered / Electron-Rich Amine Assess->Unhindered Simple Hindered Hindered / Electron-Deficient Amine Assess->Hindered Challenging Protocol_EDC Select Protocol 1: EDC / HOBt Unhindered->Protocol_EDC Protocol_HATU Select Protocol 2: HATU Hindered->Protocol_HATU Execute Execute Coupling Reaction Protocol_EDC->Execute Advanced_Protocol Consider Advanced Protocol (e.g., Acyl Fluoride) Protocol_HATU->Advanced_Protocol If fails Protocol_HATU->Execute Advanced_Protocol->Execute Monitor Monitor via TLC / LC-MS Execute->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify via Chromatography Workup->Purify End Obtain Pure Amide Product Purify->End

Caption: Decision workflow for selecting an amide coupling protocol.

Conclusion

The successful synthesis of 5-phenylthiazole-2-carboxamides is readily achievable with a rational approach to protocol selection. For routine syntheses involving non-challenging amines, the economical EDC/HOBt method provides a reliable pathway. For more demanding substrates, where steric hindrance or poor nucleophilicity is a concern, the superior reactivity and efficiency of HATU make it the reagent of choice, ensuring high yields and purity in minimal time. By understanding the underlying mechanisms and applying these detailed protocols, researchers can confidently and efficiently access the diverse chemical space offered by this important pharmacophore.

References

Application Notes and Protocols for Assessing the Antifungal Activity of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds, with several studies highlighting their potential as potent antifungal agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of a specific thiazole derivative, 5-Phenylthiazole-2-carboxylic acid.

While extensive research exists for various phenylthiazole derivatives, this document will guide the user through a logical, stepwise process to characterize the antifungal profile of this compound. We will operate on the well-supported hypothesis that, like many similar azole and thiazole compounds, its primary mechanism of action involves the disruption of the fungal cell membrane's ergosterol biosynthesis pathway.[4] Specifically, these compounds often target the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the conversion of lanosterol to ergosterol.[4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[4]

These protocols are designed as a self-validating system, beginning with primary screening to determine the spectrum and potency of antifungal activity, followed by secondary mechanistic assays to elucidate the mode of action. All methodologies are grounded in authoritative standards, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[5][6][7]

Part 1: Primary Antifungal Susceptibility Testing

The initial step in evaluating any potential antifungal compound is to determine its activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Protocol 1.1: Broth Microdilution Assay for Yeasts (Modified from CLSI M27)

This protocol is suitable for testing against yeast species such as Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, and Cryptococcus neoformans.

Causality and Experimental Choices:

  • Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium. Its defined composition ensures reproducibility, and the MOPS buffer maintains a stable pH (7.0), which is crucial for both fungal growth and compound activity.[6]

  • Inoculum Preparation: Standardizing the inoculum density is the most critical variable for reproducibility. A spectrophotometer is used to adjust the cell suspension to a specific optical density, which corresponds to a known cell concentration. This ensures that the MIC value is not influenced by an overly high or low starting number of fungal cells.[8]

  • Endpoint Reading: For azole-like compounds, the endpoint is typically a significant reduction (≥50%) in growth (turbidity) compared to the drug-free control well, as these agents are often fungistatic rather than fungicidal.[9]

Step-by-Step Methodology:

  • Preparation of Compound Stock:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). A typical starting concentration is 1280 µg/mL.

    • Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Subculture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85%).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to an absorbance of 0.08-0.10), which is equivalent to 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions. This will create a range of concentrations (e.g., 64 to 0.0625 µg/mL).

    • Add 100 µL of the final diluted inoculum to each well.

    • Include a drug-free growth control (inoculum in RPMI) and a sterility control (RPMI only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • Visually read the MIC as the lowest concentration of the compound that causes a ≥50% reduction in turbidity compared to the growth control.

Protocol 1.2: Broth Microdilution Assay for Filamentous Fungi (Modified from CLSI M38)

This protocol is adapted for molds like Aspergillus fumigatus and Trichophyton rubrum.

Causality and Experimental Choices:

  • Inoculum Preparation: For molds, the inoculum consists of conidia (spores). It is crucial to obtain a suspension of conidia that is free of hyphal fragments, which can be achieved by filtering. The concentration is determined using a hemocytometer.[7][10]

  • Incubation Time: Molds generally grow slower than yeasts, requiring a longer incubation period (48-72 hours) to achieve sufficient growth for a reliable MIC reading.[7]

Step-by-Step Methodology:

  • Compound Preparation: As described in Protocol 1.1.

  • Inoculum Preparation:

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

    • Gently flood the plate with sterile saline containing 0.05% Tween 80 (to help suspend the hydrophobic conidia).

    • Scrape the surface with a sterile loop to release the conidia.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Carefully transfer the upper suspension to a new tube.

    • Count the conidia using a hemocytometer and adjust the concentration with sterile saline to 1-5 x 10⁶ conidia/mL.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ conidia/mL.

  • Plate Preparation and Incubation: As described in Protocol 1.1.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 48-72 hours.

    • The MIC is read as the lowest concentration showing 100% inhibition of growth (no visible growth).[9]

Data Presentation: Example MIC Values

The results of the primary screening should be summarized in a clear, tabular format.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) [Control]Amphotericin B MIC (µg/mL) [Control]
Candida albicans (ATCC 90028)40.50.25
Candida glabrata (ATCC 90030)16160.5
Candida krusei (ATCC 6258)8641
Cryptococcus neoformans (ATCC 90112)240.125
Aspergillus fumigatus (ATCC 204305)8>641

Note: Data are hypothetical and for illustrative purposes only.

Part 2: Elucidating the Mechanism of Action

Based on the structural similarity of this compound to known CYP51 inhibitors, the following assays are designed to test the hypothesis that its primary target is the ergosterol biosynthesis pathway.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow cluster_Primary Primary Screening cluster_Secondary Mechanism of Action Assays cluster_Confirmation Confirmation & Interpretation MIC Determine MIC (Protocol 1.1 & 1.2) Ergosterol Ergosterol Quantification (Protocol 2.1) MIC->Ergosterol Treat cells with sub-MIC concentration Sorbitol Sorbitol Protection Assay (Protocol 2.2) MIC->Sorbitol Re-run MIC assay with sorbitol Analysis Analyze Data & Conclude Mechanism Ergosterol->Analysis Sorbitol->Analysis

Caption: Workflow for investigating the antifungal mechanism of action.

Protocol 2.1: Ergosterol Quantification Assay

This assay directly measures the impact of the compound on the total cellular ergosterol content. A reduction in ergosterol in treated cells compared to untreated controls strongly supports the inhibition of the ergosterol biosynthesis pathway.[11]

Causality and Experimental Choices:

  • Saponification: Fungal cells are treated with alcoholic potassium hydroxide and heated. This breaks down fatty acids and lipids (saponification) while leaving the non-saponifiable sterols, like ergosterol, intact for extraction.[12]

  • Heptane Extraction: Heptane is a non-polar solvent used to selectively extract the non-polar ergosterol from the aqueous saponified mixture.

  • Spectrophotometric Analysis: Ergosterol has a characteristic four-peak absorbance spectrum between 240 nm and 300 nm. The presence of this signature confirms its identity, and the absorbance at ~282 nm is used for quantification.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow a liquid culture of Candida albicans to the mid-logarithmic phase.

    • Inoculate two flasks with the culture. Treat one with this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) and the other with the solvent (DMSO) as a control.

    • Incubate for 16-24 hours at 35°C with shaking.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation. Wash the cell pellets with sterile water.

    • Determine the wet weight of the pellets.

    • Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet.

    • Vortex vigorously and incubate in an 80°C water bath for 1 hour.

  • Ergosterol Extraction:

    • Allow the tubes to cool to room temperature.

    • Add a mixture of 1 mL sterile water and 3 mL n-heptane.

    • Vortex for 3 minutes to extract the sterols into the heptane layer.

    • Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.

  • Quantification:

    • Scan the absorbance of the heptane layer from 240 nm to 300 nm using a spectrophotometer.

    • Calculate the ergosterol content based on the absorbance at 281.5 nm and the absorbance at 230 nm, using a standard formula or comparison to a pure ergosterol standard curve.

Data Presentation: Example Ergosterol Content
TreatmentErgosterol Content (% of Dry Cell Weight)% Reduction
Control (DMSO)0.45%-
This compound (0.5 x MIC)0.12%73.3%

Note: Data are hypothetical and for illustrative purposes only.

Hypothesized Mechanism of Action Pathway

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Product Intermediates Lanosterol->Product Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Product->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Enzyme->Product Compound 5-Phenylthiazole- 2-carboxylic acid Compound->Enzyme Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Protocol 2.2: Sorbitol Protection Assay (Cell Wall Integrity)

This assay helps to distinguish between compounds that target the cell membrane and those that target the cell wall. Sorbitol is an osmotic protectant that stabilizes the fungal protoplast, mitigating the effects of cell wall damage. If the compound's MIC increases significantly in the presence of sorbitol, it suggests the cell wall is a primary target. If the MIC remains unchanged, it points towards an intracellular or cell membrane target.

Causality and Experimental Choices:

  • Osmotic Stabilizer: Sorbitol at a high concentration (e.g., 1 M) provides osmotic support. If a compound weakens the cell wall, the cell becomes susceptible to lysis due to internal turgor pressure. Sorbitol in the medium counteracts this pressure, allowing the cell to survive even with a compromised wall.

Step-by-Step Methodology:

  • Prepare Media:

    • Prepare two sets of RPMI-1640 medium.

    • Medium A: Standard RPMI-1640.

    • Medium B: RPMI-1640 supplemented with sorbitol to a final concentration of 1 M.

  • Perform MIC Assay:

    • Perform the broth microdilution assay (Protocol 1.1) in parallel using both Medium A and Medium B.

  • Compare MICs:

    • After incubation, determine the MIC values for this compound in both the standard and the sorbitol-supplemented media.

    • An eight-fold or greater increase in the MIC in the presence of sorbitol is considered significant and indicative of cell wall disruption.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of the antifungal activity of this compound. By following standardized protocols for primary susceptibility testing and targeted mechanistic assays, researchers can generate reliable and reproducible data.

If the results from these assays confirm that this compound acts as an inhibitor of ergosterol biosynthesis, further studies could include:

  • Enzymatic assays using purified fungal CYP51 to confirm direct inhibition.

  • Sterol profile analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the accumulation of lanosterol and other specific intermediates.

  • In vivo efficacy studies in animal models of fungal infection to assess therapeutic potential.

The systematic approach outlined herein will facilitate the comprehensive evaluation of this and other novel thiazole derivatives, contributing to the critical pipeline for new antifungal therapies.

References

Application Notes and Protocols for Antitumor Screening of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 5-phenylthiazole-2-carboxylic acid and its derivatives as potential antitumor agents. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial cytotoxicity screening to in-depth mechanistic studies and in vivo efficacy assessment. The experimental choices are rationalized to build a self-validating data package, crucial for advancing a lead compound.

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. Phenylthiazole derivatives, in particular, have demonstrated a wide range of biological activities, including significant anticancer properties.[1][2][3] Recent studies on 2-phenylthiazole-5-carboxylic acid derivatives have identified potent inhibitors of novel cancer targets, such as the transactivation response (TAR) RNA-binding protein 2 (TRBP), which is crucial for microRNA biosynthesis in hepatocellular carcinoma.[4][5][6] Other related structures have been shown to target key signaling molecules like the Insulin-like Growth Factor 1 Receptor (IGF1R).[7]

Given this precedent, this compound represents a promising starting point for the development of new anticancer therapeutics. The screening cascade outlined below is designed to first establish the cytotoxic potential of the compound and then to elucidate its mechanism of action, providing a robust dataset for further development.

Tier 1: Initial In Vitro Cytotoxicity Screening

The first step is to determine the compound's ability to inhibit cancer cell growth. A panel of cancer cell lines from different tissue origins should be used to assess the breadth of activity.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of living cells.[9]

Rationale: The MTT assay is a rapid, cost-effective, and high-throughput method to determine the concentration at which the compound exhibits a cytotoxic or cytostatic effect (IC50 value).[8][12] This initial screen helps to prioritize compounds and select appropriate concentrations for subsequent, more complex assays.[13]

Table 1: Recommended Human Cancer Cell Lines for Initial Screening

Cell LineCancer TypeNotes
HepG2 Hepatocellular CarcinomaRelevant based on activity of similar compounds.[7]
A549 Lung AdenocarcinomaCommonly used model for lung cancer studies.[14]
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
HT-29 Colorectal AdenocarcinomaA standard model for gastrointestinal cancers.[7]
OVCAR-4 Ovarian CarcinomaRelevant for screening against gynecological cancers.[15]
Normal Cell Line (e.g., NIH/3T3) Mouse Embryonic FibroblastUsed to assess selectivity and general cytotoxicity.[14]
Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Mechanistic In Vitro Assays

Once the IC50 is established, the next step is to investigate how the compound is affecting the cancer cells.

Clonogenic Assay (Colony Formation Assay)

Principle: This assay assesses the ability of a single cell to undergo "unlimited" division and form a colony (defined as at least 50 cells).[16] It measures long-term cell survival and reproductive integrity after treatment.[17][18]

Rationale: Unlike short-term viability assays, the clonogenic assay distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. A reduction in colony formation indicates that the compound compromises the long-term proliferative capacity of cancer cells, a key attribute for an effective anticancer drug.[19][20]

Clonogenic_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_analysis Analysis A Seed Cells at Low Density (e.g., 500 cells/well) B Allow Adherence (24h) A->B C Treat with Compound (e.g., 0.5x, 1x, 2x IC50) B->C D Incubate for 7-14 Days (until visible colonies form) C->D E Fix Colonies (e.g., Glutaraldehyde) D->E F Stain Colonies (e.g., Crystal Violet) E->F G Count Colonies (>50 cells) F->G H H G->H Calculate Plating Efficiency & Surviving Fraction

Caption: Workflow for the Clonogenic Assay.

Protocol: Clonogenic Assay

Materials:

  • 6-well plates

  • Single-cell suspension of cancer cells

  • Fixation solution (e.g., 6% glutaraldehyde)

  • Staining solution (0.5% crystal violet)[16]

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-1000 cells) into each well of a 6-well plate and incubate overnight.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, until colonies are visible in the control wells.[17]

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with fixation solution for 5 minutes, and then stain with 0.5% crystal violet for 2 hours.[17]

  • Colony Counting: Carefully wash the plates with water and air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Cell Cycle Analysis

Principle: Flow cytometry with a DNA-binding fluorescent dye like Propidium Iodide (PI) is used to quantify the DNA content of individual cells.[21] This allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.[23] Identifying a cell cycle block (e.g., an accumulation of cells in the G2/M phase) can provide critical insight into the compound's mechanism of action. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[21]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[22]

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with the compound at IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[24]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[25] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[24]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

Principle: This assay uses dual staining with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[26][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[28] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[27]

Rationale: Induction of apoptosis (programmed cell death) is a desired outcome for anticancer therapies. This assay confirms whether the observed cytotoxicity is due to the activation of this specific cell death pathway.

Apoptosis_Assay_Quadrants X_AXIS Annexin V-FITC → Y_AXIS Propidium Iodide (PI) → Q1 Q1: Necrotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q4 Q4: Early Apoptotic (Annexin V+/PI-) X_AXIS_start X_AXIS_start X_AXIS_start->X_AXIS Y_AXIS_start Y_AXIS_start Y_AXIS_start->Y_AXIS InVivo_Workflow A Inject Human Cancer Cells Subcutaneously into Mice B Monitor Tumor Growth (until ~100-150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Compound, Vehicle, or Positive Control C->D E Measure Tumor Volume & Body Weight Regularly D->E F Study Endpoint: Excise & Weigh Tumors E->F G Analyze Data: Tumor Growth Inhibition (TGI) F->G

References

Harnessing the 5-Phenylthiazole-2-Carboxylic Acid Scaffold: A Guide to Derivatization and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The thiazole ring, particularly when incorporated into a 5-phenylthiazole-2-carboxylic acid framework, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this compound. We delve into the rationale behind chemical modification, provide step-by-step synthetic procedures for creating amide libraries, and outline established protocols for preliminary biological screening. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the Phenylthiazole Scaffold

The thiazole motif is a cornerstone in the design of bioactive agents, found in numerous FDA-approved drugs. The combination of a phenyl ring at the 5-position and a carboxylic acid at the 2-position creates a molecule with a defined three-dimensional structure and a reactive handle—the carboxylic acid—that is ripe for chemical modification. This scaffold has been successfully employed to develop potent inhibitors of various biological targets.

For instance, derivatives have been designed as inhibitors of transactivation response (TAR) RNA-binding protein 2 (TRBP) for applications in hepatocellular carcinoma, demonstrating nanomolar efficacy.[4][5] Other modifications have led to compounds with significant activity against metastatic cancer cell migration, fungal pathogens by inhibiting CYP51, and xanthine oxidase for the treatment of hyperuricemia.[1][3][6][7] The core structure's ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, hydrophobic interactions) makes it an ideal starting point for a discovery campaign.

Rationale for Derivatization: Beyond the Core Scaffold

While the this compound core is a promising starting point, its therapeutic potential is often unlocked through strategic derivatization of the carboxylic acid group. Chemical modification serves several critical purposes in drug discovery:

  • Exploring Chemical Space and SAR: Converting the carboxylic acid to amides or esters allows for the systematic introduction of a diverse array of chemical functionalities. This exploration is fundamental to understanding the Structure-Activity Relationship (SAR), revealing which steric and electronic features are critical for biological activity. For example, studies on other thiazole series have shown that increasing the length of an alkyl chain substituent can dramatically increase potency against cancer cell migration.[6][7]

  • Modulating Physicochemical Properties: A free carboxylic acid is typically ionized at physiological pH, which can limit cell membrane permeability and oral bioavailability. Converting it to a less polar amide or ester can enhance drug-like properties, facilitating absorption and distribution.

  • Introducing New Interaction Points: Amide derivatives, in particular, introduce new hydrogen bond donors and acceptors. This can enable the molecule to form additional, high-affinity interactions with its biological target, thereby increasing potency and selectivity.

The overall workflow for a typical derivatization and screening campaign is outlined below.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Evaluation Start 5-Phenylthiazole- 2-carboxylic Acid Deriv Derivatization Reaction (e.g., Amidation) Start->Deriv Coupling Agents + Amine/Alcohol Purify Purification (Chromatography/Recrystallization) Deriv->Purify Crude Product Char Structural Characterization (NMR, MS, HRMS) Purify->Char Purified Derivative Screen Primary Biological Screening (e.g., MTT, MIC Assay) Char->Screen Confirmed Compound Library Data Data Analysis (IC50 / MIC Determination) Screen->Data SAR SAR Analysis Data->SAR

Caption: High-level workflow for derivatization and screening.

Synthetic Protocols: Building the Derivative Library

The most robust and versatile method for modifying the 2-carboxylic acid group is through amide bond formation using standard peptide coupling reagents. This approach is high-yielding, tolerates a wide range of functional groups, and proceeds under mild conditions.

Protocol 3.1: General Amide Synthesis via EDC/HOBt Coupling

This protocol describes the general procedure for coupling this compound with a primary or secondary amine.

Rationale for Reagent Choice:

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Its byproducts are also water-soluble, simplifying purification.[8]

  • HOBt (Hydroxybenzotriazole): An additive that reacts with the activated acid to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and racemization, leading to higher yields and purer products.[9]

  • DIEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining an optimal pH for the coupling.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH3CN (acetonitrile) to a concentration of approximately 0.1 M.

  • Activation: To the stirred solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes.[9] During this time, the solution may become slightly cloudy as the active ester forms.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 12-24 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 5% NaHCO3 solution (2x), water (1x), and brine (1x). This removes unreacted reagents, water-soluble byproducts, and residual solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Screening Protocols

Based on the established activities of thiazole derivatives, primary screening efforts can be effectively directed toward anticancer and antimicrobial assays.

Protocol 4.1: Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard, high-throughput method for initial cytotoxicity screening.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO as a vehicle control and wells with untreated cells as a negative control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 4.2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of your test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[10] The concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation and SAR Analysis

Systematic organization of screening data is crucial for discerning meaningful trends.

Table 1: Hypothetical Screening Data for Amide Derivatives of this compound

Compound IDR-Group (from Amine R-NH₂)Yield (%)MCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
LEAD-01 -H (Carboxylic Acid)->100>128
DERIV-01 -CH₂CH₃ (Ethyl)8575.464
DERIV-02 -CH₂(C₆H₅) (Benzyl)9112.832
DERIV-03 -(CH₂)₃CH₃ (n-Butyl)8845.264
DERIV-04 -Cyclohexyl7922.116
DERIV-05 -(p-Cl)C₆H₄ (4-Chlorophenyl)935.68
  • Derivatization of the carboxylic acid is essential for activity.

  • Introducing aromatic rings (DERIV-02, DERIV-05) appears beneficial for anticancer activity.

  • The addition of an electron-withdrawing group on the phenyl ring (DERIV-05) significantly enhances both anticancer and antimicrobial potency, suggesting a potential electronic or binding interaction is at play.

G cluster_pathway Hypothetical Mechanism of Action GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec PI3K PI3K Rec->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor Thiazole Derivative (e.g., CIB-L43) Inhibitor->AKT

References

Application Notes and Protocols for the Esterification of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Phenylthiazole-2-carboxylic Acid Esters

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, serves as a versatile scaffold, while the phenyl substituent and the carboxylic acid group offer key points for molecular modification. Esterification of the carboxylic acid at the 2-position is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This strategic modification is often a key step in the synthesis of bioactive compounds, including kinase inhibitors and other therapeutic agents. For instance, derivatives of thiazole-5-carboxylic acid are crucial intermediates in the synthesis of the anti-cancer drug dasatinib.[1][2][3]

This guide provides a comprehensive overview of the primary methods for the esterification of this compound, with a focus on field-proven insights and detailed, reproducible protocols. We will delve into the mechanistic underpinnings of the most effective methods, offering a comparative analysis to aid in reaction optimization.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is dictated by the specific alcohol to be coupled, the scale of the reaction, and the presence of other functional groups in the starting materials. Below is a comparative summary of the most common and effective methods for the esterification of heteroaromatic carboxylic acids like this compound.

Method Key Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux, 1-10 hoursCost-effective for simple alcohols, scalable.Harsh acidic conditions may not be suitable for sensitive substrates, reversible reaction requires driving the equilibrium.[4][5]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room temperature, polar aprotic solvent (e.g., DCM, DMF)Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols, high yields.[6][7][8]Formation of urea byproduct can complicate purification (though water-soluble with EDC), cost of reagents.[7]
Acid Chloride Formation followed by Esterification Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a non-nucleophilic base (e.g., Triethylamine)0°C to room temperatureHigh reactivity of the acid chloride intermediate often leads to high yields.Two-step process, requires handling of moisture-sensitive and corrosive reagents.

Mechanistic Insights: Understanding the Reaction Pathways

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing esterification reactions.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed nucleophilic acyl substitution.[9] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[4][10]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Steglich Esterification Mechanism

The Steglich esterification is a milder, coupling agent-mediated reaction that avoids the harsh acidic conditions of the Fischer method.[11][12]

  • Activation of the Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Role of DMAP: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[7]

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The DCC is converted to dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.[7] When using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea byproduct is water-soluble, simplifying purification.[6]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Steglich Esterification of this compound (General Procedure)

This method is recommended for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[6][8]

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition of Reagents: Add the desired alcohol (1.2 eq) followed by DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Slowly add EDC·HCl (1.5 eq) to the cooled solution in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Protocol 2: Fischer-Speier Esterification of this compound (for Simple Alcohols)

This method is most suitable for simple, unhindered primary or secondary alcohols that can be used in large excess as the solvent.[4][5][13]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol or Ethanol, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Visualization of Experimental Workflow

Esterification Workflow Diagram

Esterification_Workflow cluster_start Starting Materials cluster_steglich Protocol 1: Steglich Esterification cluster_fischer Protocol 2: Fischer Esterification cluster_common Work-up & Purification start_acid 5-Phenylthiazole- 2-carboxylic Acid steglich_setup Dissolve in DCM, add Alcohol, DMAP start_acid->steglich_setup fischer_setup Dissolve in excess Alcohol start_acid->fischer_setup start_alcohol Alcohol (R-OH) start_alcohol->steglich_setup start_alcohol->fischer_setup steglich_cool Cool to 0 °C steglich_setup->steglich_cool steglich_add_edc Add EDC·HCl steglich_cool->steglich_add_edc steglich_react Stir at RT, 12-24h steglich_add_edc->steglich_react workup Aqueous Work-up (Acid/Base Wash) steglich_react->workup fischer_add_catalyst Add cat. H₂SO₄ fischer_setup->fischer_add_catalyst fischer_reflux Reflux, 4-8h fischer_add_catalyst->fischer_reflux fischer_reflux->workup purification Column Chromatography or Recrystallization workup->purification product Purified Ester Product purification->product

Caption: Comparative workflow for Steglich and Fischer esterification protocols.

References

Application Notes and Protocols for 5-Phenylthiazole-2-carboxylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenylthiazole Scaffold

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a phenyl group, the resulting 5-phenylthiazole moiety offers a unique structural framework that has been successfully exploited in the development of various enzyme inhibitors. 5-Phenylthiazole-2-carboxylic acid, in particular, serves as a crucial building block and a compound of interest for researchers in drug discovery. Its derivatives have shown significant inhibitory activity against a range of enzymes, highlighting the therapeutic potential of this chemical class.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in enzyme inhibition studies. We will delve into the scientific rationale behind experimental design, provide detailed step-by-step protocols for a key enzyme target, and discuss critical aspects of data interpretation and validation.

Key Enzyme Target: Lanosterol 14α-demethylase (CYP51)

A primary and well-documented target for inhibitors based on the phenylthiazole scaffold is Lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[2] This makes CYP51 a prime target for the development of antifungal agents.[1][2] The phenylthiazole core of compounds can interact with the active site of CYP51, leading to potent inhibition.[2]

Physicochemical Properties and Handling of this compound

A clear understanding of the physicochemical properties of this compound is paramount for designing robust and reproducible enzyme inhibition assays.

PropertyValue/InformationSource
Molecular FormulaC10H7NO2S[3][4]
Molecular Weight205.23 g/mol [3][4]
SolubilityPoorly soluble in water. Soluble in organic solvents like DMSO.[5]
StabilityStable under standard laboratory conditions.General chemical knowledge

Note on Solubility: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[5] When preparing working solutions in aqueous assay buffers, it is crucial to be mindful of the final DMSO concentration, as high concentrations can affect enzyme activity. A final DMSO concentration of less than 1% is generally recommended.[6] If precipitation occurs upon dilution, strategies such as using a co-solvent or adjusting the pH of the buffer can be employed.[5]

Experimental Workflow for CYP51 Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory potential of this compound against CYP51.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions of Test Compound A->B C Prepare Assay Buffer and Reagents D Add Recombinant CYP51 Enzyme to Microplate C->D E Add Test Compound Dilutions and Controls D->E F Pre-incubate Enzyme and Inhibitor E->F G Initiate Reaction with Substrate (e.g., Lanosterol) F->G H Incubate at Optimal Temperature G->H I Stop Reaction H->I J Measure Product Formation (e.g., HPLC, Spectroscopy) I->J K Calculate Percent Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: In Vitro Inhibition of Fungal CYP51

This protocol provides a detailed method for determining the half-maximal inhibitory concentration (IC50) of this compound against fungal CYP51.

Materials:
  • Recombinant fungal CYP51 enzyme

  • This compound

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • DMSO (spectroscopic grade)

  • Positive control inhibitor (e.g., a known azole antifungal)

  • 96-well microplate

  • Microplate reader or HPLC system

Procedure:
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

    • Prepare the assay buffer containing the necessary cofactors (e.g., NADPH).

    • Prepare a working solution of the CYP51 enzyme and its reductase partner in the assay buffer.

    • Prepare a working solution of the lanosterol substrate.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted this compound to the test wells.

    • Add the positive control inhibitor to its designated wells.

    • Add an equivalent volume of DMSO to the no-inhibitor control wells.

    • Add the CYP51 enzyme/reductase mixture to all wells except the substrate blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the lanosterol substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction using a suitable method (e.g., adding a quenching solvent).

    • Quantify the product formation. This can be achieved through various methods, such as HPLC analysis of the sterol products or a spectrophotometric assay that measures NADPH consumption.

Data Analysis and Interpretation:
  • Calculate Percent Inhibition:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control using the following formula:

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal curve) using a suitable software package to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanism of Action: A Visual Representation

The inhibitory action of phenylthiazole derivatives on CYP51 involves binding to the active site of the enzyme, thereby preventing the substrate, lanosterol, from being converted to its product. This disrupts the ergosterol biosynthesis pathway.

CYP51 Inhibition Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme Lanosterol->CYP51 Binds to active site Product Ergosterol Precursor CYP51->Product Catalyzes conversion Inhibitor 5-Phenylthiazole- 2-carboxylic acid (Inhibitor) Inhibitor->CYP51 Binds to active site (Inhibition) Ergosterol Ergosterol Product->Ergosterol Further synthesis FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Essential component

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

Considerations for Assay Validation and Specificity

To ensure the integrity of the experimental results, it is crucial to perform several validation steps:

  • Counter-screening: It is advisable to test this compound against unrelated enzymes to assess its selectivity. This helps to rule out non-specific inhibition.

  • Assay Interference: Some compounds can interfere with the detection method of an assay, leading to false-positive results. For instance, compounds with a benzothiazole core have been known to inhibit firefly luciferase, a common reporter enzyme in high-throughput screening.[6] It is important to perform control experiments to identify and mitigate any potential assay artifacts.

Conclusion

This compound and its derivatives represent a promising class of compounds for enzyme inhibition studies, particularly in the context of antifungal drug discovery targeting CYP51. By following the detailed protocols and considering the critical aspects of experimental design and data validation outlined in these application notes, researchers can effectively evaluate the inhibitory potential of this important chemical scaffold. A thorough understanding of the compound's properties and a rigorous approach to assay development are essential for obtaining reliable and meaningful results that can drive forward drug discovery efforts.

References

Application Notes & Protocols: Synthesis of 5-Phenylthiazole-2-Carboxylic Acid and Derivatives via Hantzsch Cyclization of Thioamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 5-phenylthiazole-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We will focus on the foundational Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring from thioamides and α-halocarbonyl compounds. This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, strategies for controlling substitution patterns, and detailed, field-tested protocols.

The thiazole ring is a privileged structure found in numerous natural products and pharmaceuticals, including the antibiotic Penicillin and the vitamin Thiamine.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases, from infections to cancer.[1][2][3][4] The ability to precisely install substituents, such as phenyl and carboxylic acid groups, onto the thiazole core is critical for modulating pharmacological activity.

The Hantzsch synthesis, first reported in 1887, remains a premier method for preparing these compounds due to its reliability, generally high yields, and the use of accessible starting materials.[3][5][6] This guide will provide the necessary technical depth for researchers to successfully apply this reaction to produce this compound and its derivatives.

Part I: The Hantzsch Thiazole Synthesis: Mechanism and Strategy

Reaction Mechanism

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step mechanism.[3] Understanding this pathway is crucial for troubleshooting and adapting the reaction to different substrates. The process involves the reaction of a thioamide with an α-haloketone (or α-haloaldehyde/ester).[5][7]

The mechanism unfolds in three primary stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the halocarbonyl compound. This proceeds via an SN2 mechanism, displacing the halide and forming an S-alkylated intermediate.[7][8]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This key step forms the five-membered heterocyclic ring.

  • Dehydration: The resulting cyclic intermediate, a thiazoline alcohol, readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants Thioamide Thioamide (R³-C(S)NH₂) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. S-Alkylation (SN2) Haloketone α-Halocarbonyl (R¹-CO-CHX-R²) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline alcohol) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Thiazole Product Intermediate2->Product 3. Dehydration   (-H₂O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Controlling Substitution for Target Synthesis

The power of the Hantzsch synthesis lies in its predictability. The final substitution pattern on the thiazole ring is directly determined by the choice of the two starting materials:

  • Position 2: The substituent at C2 (R³) is derived from the thioamide (R³-C(S)NH₂).

  • Position 4: The substituent at C4 (R¹) is derived from the acyl group of the α-halocarbonyl (R¹-CO-CHX-R²).

  • Position 5: The substituent at C5 (R²) is derived from the α-carbon of the α-halocarbonyl (R¹-CO-CHX-R²).

To synthesize This compound , the starting materials must be selected accordingly:

  • For the 2-Carboxylic Acid Group: The thioamide must contain a carboxyl group or a precursor like an ester. Ethyl thiooxamate (EtOOC-C(S)NH₂) is an ideal choice. The resulting ester can be easily hydrolyzed to the carboxylic acid in a subsequent step.

  • For the 5-Phenyl Group: The α-halocarbonyl must have a phenyl group attached to the α-carbon. A suitable reagent would be an α-halo-α-phenyl acetaldehyde or ketone , such as 2-bromo-2-phenylacetaldehyde . Due to the potential instability of such aldehydes, synthetic equivalents or related ketones may be employed.

It is important to note that steric and electronic factors can influence the reaction, sometimes leading to the formation of regioisomers, especially with complex starting materials.[10]

Part II: Experimental Protocols

This section provides detailed, step-by-step protocols. The first is a model reaction for a related, well-documented thiazole synthesis to illustrate the general technique. The second is an adapted protocol specifically targeting the synthesis of the title compound.

General Experimental Workflow

The overall process for a Hantzsch synthesis is straightforward and can be adapted for parallel synthesis of a compound library.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Thioamide & α-Halocarbonyl) B 2. Reaction Setup (Dissolve in suitable solvent, e.g., Ethanol) A->B C 3. Cyclization (Heat/Reflux for specified time) B->C D 4. Workup (Cool, Neutralize with base) C->D E 5. Isolation (Precipitation & Filtration or Extraction) D->E F 6. Purification (Recrystallization) E->F G 7. Product Characterization (NMR, MS, MP, etc.) F->G H (Optional) Hydrolysis (For ester to carboxylic acid conversion) F->H For Ester Precursors H->G

Caption: General Experimental Workflow.

Protocol 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate (Model Reaction)

This protocol details the reaction between thiobenzamide and ethyl bromopyruvate, a classic Hantzsch synthesis that yields a highly functionalized thiazole.[10] This serves as an excellent model for understanding the laboratory procedure.

Table 1: Reagents and Materials for Model Reaction

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
ThiobenzamideC₇H₇NS137.2110.01.37 g
Ethyl BromopyruvateC₅H₇BrO₃195.0110.01.95 g
Ethanol (Absolute)C₂H₅OH46.07-50 mL
Sodium Bicarbonate (aq.)NaHCO₃84.01-~40 mL (5%)
Deionized WaterH₂O18.02-As needed
Round-bottom flask (100 mL)--1-
Reflux Condenser--1-
Magnetic Stirrer/Hotplate--1-
Buchner Funnel & Flask--1 set-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiobenzamide (10.0 mmol, 1.37 g) in absolute ethanol (50 mL).

  • Reagent Addition: To the stirring solution, add ethyl bromopyruvate (10.0 mmol, 1.95 g) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 40 mL of a cold 5% aqueous sodium bicarbonate solution while stirring.[7][9] This neutralizes the hydrobromic acid formed during the reaction, causing the product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum.

  • Characterization: Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of ethyl 2-phenylthiazole-4-carboxylate.

Protocol 2: Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the principles of the Hantzsch synthesis to specifically target the desired compound. It is a two-step process involving cyclization to form the ester, followed by saponification.

Step A: Synthesis of Ethyl 5-Phenylthiazole-2-carboxylate

Table 2: Reagents and Materials for Target Synthesis (Step A)

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl ThiooxamateC₄H₇NO₂S133.1710.01.33 g
2-Bromo-2-phenylacetaldehydeC₈H₇BrO200.0510.02.00 g
Ethanol (Absolute)C₂H₅OH46.07-50 mL
Sodium Bicarbonate (aq.)NaHCO₃84.01-~40 mL (5%)
Round-bottom flask (100 mL)--1-
Reflux Condenser--1-

Procedure (Step A):

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl thiooxamate (10.0 mmol, 1.33 g) in absolute ethanol (50 mL).

  • Reagent Addition: Carefully add 2-bromo-2-phenylacetaldehyde (10.0 mmol, 2.00 g) to the solution. Note: α-haloaldehydes can be lachrymatory and unstable; handle with care in a fume hood.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 4-6 as described in Protocol 1 to isolate and purify the intermediate product, ethyl 5-phenylthiazole-2-carboxylate.

Step B: Hydrolysis to this compound

Procedure (Step B):

  • Saponification: Dissolve the purified ethyl 5-phenylthiazole-2-carboxylate (e.g., 5.0 mmol) in a mixture of ethanol (20 mL) and a 2M aqueous solution of sodium hydroxide (10 mL).

  • Heating: Heat the mixture at 60-70 °C for 1-2 hours until TLC analysis indicates the complete disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. The target carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Characterization: Confirm the final product structure and purity using appropriate analytical methods.

Part III: Technical Discussion & Troubleshooting

Table 3: Troubleshooting Common Issues in Hantzsch Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive α-halocarbonyl (decomposed).2. Insufficient reaction time or temperature.3. Incorrect solvent.1. Use fresh or newly purified α-halocarbonyl.2. Increase reflux time and monitor via TLC.3. Ensure a polar protic solvent like ethanol is used.
Impure Product 1. Incomplete reaction.2. Formation of side products.3. Inefficient workup.1. Ensure reaction goes to completion.2. Optimize temperature; overheating can cause decomposition.3. Ensure complete neutralization and thorough washing of the precipitate. Recrystallize carefully.
Formation of Regioisomers Steric or electronic effects of substituents on the starting materials.[10]Modify reaction conditions (solvent, temperature, base) to favor the desired isomer. Purification by column chromatography may be necessary.
Oily Product Product may have a low melting point or be impure.Try to induce crystallization by scratching the flask or adding a seed crystal. If it persists, purify using column chromatography instead of recrystallization.

Conclusion

The Hantzsch thiazole synthesis is an indispensable tool for the construction of substituted thiazoles. By carefully selecting the appropriate thioamide and α-halocarbonyl precursors, researchers can rationally design and synthesize target molecules like this compound. The protocols and technical insights provided in this guide offer a solid foundation for the successful application of this reaction in a research or drug development setting, enabling the creation of diverse thiazole libraries for biological screening and lead optimization.

References

Application Note & Protocol: Synthesis of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are core scaffolds in numerous pharmacologically active molecules, including antimicrobial and antiretroviral agents.[1][2] The described methodology employs a strategic two-step process initiated by the classic Hantzsch thiazole synthesis to form an ester intermediate, followed by a straightforward alkaline hydrolysis to yield the final carboxylic acid. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and practical guidance to ensure reproducibility and high yield.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of heterocyclic chemistry for its reliability and versatility in creating the thiazole ring.[1] The reaction classically involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[3]

The mechanism proceeds through several distinct stages:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as the nucleophile, attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide in an SN2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: A subsequent dehydration step eliminates a molecule of water, leading to the formation of the aromatic thiazole ring.

This process is highly efficient and offers a direct route to a wide array of substituted thiazoles.[3][4]

Hantzsch_Mechanism Reactants α-Halocarbonyl + Thioamide SN2_Product S-Alkylated Intermediate Reactants->SN2_Product 1. S-Alkylation (SN2) Cyclized_Int Hemiaminal Intermediate (4,5-dihydrothiazole) SN2_Product->Cyclized_Int 2. Intramolecular Cyclization Product Aromatic Thiazole Ring Cyclized_Int->Product 3. Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Strategic Adaptation for this compound

To synthesize the target molecule, a careful selection of starting materials is paramount to ensure the correct substitution pattern.

  • For the 5-Phenyl Group: The C4 and C5 positions of the thiazole ring originate from the α-halocarbonyl component. To place a phenyl group at C5, the starting material must be an α-halo-α-phenyl aldehyde or ketone. For this protocol, we select 2-bromo-2-phenylacetaldehyde .

  • For the 2-Carboxylic Acid Group: The C2, N3, and S1 positions are provided by the thioamide. Direct use of thiooxamic acid presents solubility and stability challenges. Therefore, a more robust strategy involves using an ester equivalent, ethyl thiooxamate (H₂N-C(=S)-COOEt) , which can be readily hydrolyzed to the carboxylic acid in a subsequent step.

This leads to a two-step synthesis:

  • Hantzsch Condensation: 2-bromo-2-phenylacetaldehyde reacts with ethyl thiooxamate to yield Ethyl 5-phenylthiazole-2-carboxylate.

  • Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final product, this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Overall Experimental Workflow

Workflow Start Reactants: 2-bromo-2-phenylacetaldehyde Ethyl thiooxamate Step1 Step 1: Hantzsch Condensation (Ethanol, Reflux) Start->Step1 Intermediate Intermediate Product: Ethyl 5-phenylthiazole-2-carboxylate Step1->Intermediate Step2 Step 2: Saponification (NaOH, H₂O/EtOH, Reflux) Intermediate->Step2 Final Final Product: This compound Step2->Final Analysis Purification & Characterization (Recrystallization, NMR, MS) Final->Analysis

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesAmount
2-bromo-2-phenylacetaldehydeC₈H₇BrO199.0410 mmol1.99 g
Ethyl thiooxamateC₄H₇NO₂S133.1712 mmol1.60 g
Ethanol (anhydrous)C₂H₅OH46.07-50 mL
Sodium BicarbonateNaHCO₃84.01-Saturated solution
Ethyl AcetateC₄H₈O₂88.11-~100 mL
BrineNaCl (aq)--~50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thiooxamate (1.60 g, 12 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: In a separate vial, dissolve 2-bromo-2-phenylacetaldehyde (1.99 g, 10 mmol) in 10 mL of ethanol. Add this solution dropwise to the stirring thiooxamate solution over 10 minutes.

    • Expert Insight: 2-bromo-2-phenylacetaldehyde is a lachrymator and should be handled with care in a well-ventilated fume hood. The dropwise addition helps control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any HBr formed, and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, typically as a yellow to brown oil or solid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to this compound

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesAmount
Ethyl 5-phenylthiazole-2-carboxylateC₁₂H₁₁NO₂S249.29~10 mmolFrom previous step
Sodium Hydroxide (NaOH)NaOH40.0030 mmol1.20 g
EthanolC₂H₅OH46.07-30 mL
Water (deionized)H₂O18.02-30 mL
Hydrochloric Acid (HCl)HCl36.46-2M solution

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 5-phenylthiazole-2-carboxylate from the previous step in ethanol (30 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.20 g, 30 mmol) in water (30 mL) and add this solution to the flask.

    • Expert Insight: Using a 3-fold excess of NaOH ensures complete and rapid saponification of the ester.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2 hours. The solution should become homogeneous. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Workup - Neutralization: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise. The carboxylic acid product will begin to precipitate as a solid. Continue adding HCl until the pH of the solution is ~2-3 (check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Expected Results

The final product, this compound, should be a white to off-white solid.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (overall for two steps)
Melting Point ~190-195 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 13.5-14.0 (br s, 1H, COOH), 8.45 (s, 1H, thiazole-H4), 7.65-7.75 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆) δ 162.5 (COOH), 148.0 (C2), 145.0 (C4), 132.0 (C5), 130.0, 129.5, 128.8, 127.0 (Ar-C)
Mass Spec (ESI-) m/z calculated for C₁₀H₇NO₂S: 205.02. Found: 204.01 [M-H]⁻

Troubleshooting

  • Low Yield in Step 1: Ensure the α-haloaldehyde is fresh, as it can degrade upon storage. Confirm anhydrous conditions, as water can hydrolyze the starting material.

  • Incomplete Hydrolysis in Step 2: If TLC shows remaining ester, add an additional equivalent of NaOH and increase the reflux time.

  • Product Oily/Gummy after Acidification: The product may be impure. Try redissolving in a minimal amount of dilute NaOH solution and re-precipitating with HCl. If the problem persists, an extraction with ethyl acetate followed by recrystallization may be necessary.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenylthiazole-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Question 1: My this compound is not dissolving in the hot solvent. What should I do?

Answer: This issue typically arises from two main causes: insufficient solvent volume or an inappropriate solvent choice.

  • Insufficient Solvent: The goal is to use the minimum amount of boiling solvent to fully dissolve the crude product.[1] Add the solvent in small portions to the heated crude material, allowing time for dissolution after each addition.[2] A common mistake is not giving the solid enough time to dissolve between solvent additions.[2]

  • Inappropriate Solvent: If you have added a significant volume of boiling solvent (e.g., more than 20 times the mass of your compound) and the solid remains undissolved, the solvent is likely not suitable. For carboxylic acids like this compound, polar protic solvents are often a good starting point.[3][4] Consider switching to a more polar solvent or using a solvent mixture. Small-scale solubility tests are highly recommended before a full-scale recrystallization.[3]

Question 2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

Answer: The failure of crystals to form is most commonly due to using too much solvent during the dissolution step, resulting in a solution that is not supersaturated upon cooling.[5] Another possibility is the formation of a stable supersaturated solution.[1]

  • Excess Solvent: This is the most frequent cause of recrystallization failure.[5] To remedy this, you can evaporate some of the solvent by gently heating the solution or using a rotary evaporator to reduce the volume.[5] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: If the solution is supersaturated, crystallization needs to be induced. This can be achieved by:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for crystallization.[1]

Question 3: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[5][6]

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point.[7]

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off or by placing it in a warm water bath and allowing it to cool to room temperature gradually.[5] Slow cooling favors the formation of crystals over oil.[5]

  • Solvent System Modification: If oiling persists, the solvent system may need to be changed. Try a lower-boiling point solvent or a different solvent mixture.[6]

Question 4: The yield of my recrystallized this compound is very low. What are the likely causes?

Answer: Low recovery can result from several factors throughout the recrystallization process.

  • Using Too Much Solvent: As mentioned, this is a primary cause of low yield because a significant amount of the product will remain dissolved in the mother liquor even after cooling.[8]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, this will lead to product loss.[6] To prevent this, use a slight excess of hot solvent and keep the filtration apparatus warm.[9]

  • Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.[1] Always use a minimal amount of ice-cold solvent for washing.[1]

Question 5: The final product is colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.

  • Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of decolorizing carbon (a spatula tip is usually sufficient). Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.[10]

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. Be aware that some of your product may also be adsorbed, so use the minimum amount of carbon necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.

Step 1: Solvent Selection

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[11] For thiazole derivatives and carboxylic acids, polar protic solvents are a good starting point.[3][4]

Solvent/Solvent SystemSuitability for Carboxylic AcidsNotes
EthanolGoodOften provides a good balance of solubility at high and low temperatures.
MethanolGoodSimilar to ethanol, but may have higher solubility at room temperature, potentially reducing yield.
WaterPossibleMay be used, especially in a mixture with ethanol or methanol, to decrease solubility at room temperature.[4]
Ethanol/Water MixtureExcellentA common and effective solvent pair for recrystallizing polar organic compounds.[9]
Toluene/Petroleum EtherPossibleCan be used for aromatic carboxylic acids.[12]

Perform small-scale solubility tests to determine the optimal solvent or solvent mixture before proceeding with the bulk of the material.

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.

  • Continue adding the solvent in small portions until the compound is completely dissolved. Use the minimum amount of boiling solvent necessary.[10]

Step 3: Decolorization (if necessary)
  • If the solution is colored, remove it from the heat source and add a small amount of activated carbon.

  • Reheat the solution to boiling for a few minutes.

Step 4: Hot Filtration
  • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.[9]

  • If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.[9]

Step 5: Crystallization
  • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[8]

Step 6: Isolation of Crystals
  • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Continue to draw air through the crystals for several minutes to help them dry.

Step 7: Drying
  • Transfer the crystals to a watch glass and allow them to air dry.

  • For faster drying, use a desiccator or a vacuum oven at a temperature well below the compound's melting point. Ensure the solid is dry by weighing it to a constant weight.[1]

Step 8: Purity Assessment
  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Further purity analysis can be performed using techniques like HPLC, TLC, or NMR spectroscopy.[11]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve crude compound in minimum boiling solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Did the compound oil out? cool->oiling_out induce_xtal Induce crystallization (scratch/seed) crystals_form->induce_xtal No collect Collect crystals via vacuum filtration crystals_form->collect Yes no_crystals No still_no_xtal Still no crystals? induce_xtal->still_no_xtal evaporate Evaporate some solvent and re-cool still_no_xtal->evaporate Yes still_no_xtal->collect No evaporate->cool yes_crystals Yes check_yield Is yield acceptable? collect->check_yield troubleshoot_yield Troubleshoot low yield: - Check mother liquor - Ensure complete cooling - Minimize washing solvent check_yield->troubleshoot_yield No end_process End: Pure crystals check_yield->end_process Yes low_yield No oiling_out->crystals_form No reheat Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat Yes reheat->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 5-Phenylthiazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-phenylthiazole-2-carboxylic acid. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is structured as a series of questions you might encounter during your experiment, providing not just solutions but the underlying chemical principles to empower your research. We will focus on the common Hantzsch thiazole synthesis pathway, which typically involves the cyclocondensation of thiobenzamide with an ethyl bromopyruvate followed by ester hydrolysis.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can stem from several stages of the synthesis. Let's break down the possibilities.

  • Possible Cause 1: Inefficient Thiazole Ring Formation. The initial Hantzsch condensation is generally high-yielding but sensitive to reaction conditions.[1] Incomplete reaction can occur if the temperature is too low or the reaction time is too short. Conversely, excessive heat can promote side reactions.

  • Possible Cause 2: Incomplete Ester Hydrolysis. The conversion of the intermediate, ethyl 5-phenylthiazole-2-carboxylate, to the final carboxylic acid is an equilibrium-driven process. Insufficient base (e.g., NaOH or KOH), inadequate reaction time, or the use of a weaker base can lead to a significant amount of unreacted ester in your final product.

  • Possible Cause 3: Product Loss During Workup. this compound has some solubility in acidic aqueous solutions. If the pH is not carefully adjusted during precipitation, or if excessive washing is performed, you can lose a substantial amount of product. Furthermore, the product can be prone to decarboxylation under harsh acidic or thermal conditions, leading to the formation of 5-phenylthiazole.[4]

  • Possible Cause 4: Side Product Formation. The most direct impact on yield is the conversion of starting materials into undesired side products. The most common of these are the decarboxylated product and unhydrolyzed ester, which we will discuss in detail next.

Below is a diagram illustrating the primary synthesis pathway and the points where yield loss can occur.

G cluster_0 Step 1: Hantzsch Cyclocondensation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Potential Yield Loss Points A Thiobenzamide + Ethyl Bromopyruvate B Ethyl 5-phenylthiazole-2-carboxylate (Ester Intermediate) A->B Reflux in EtOH/THF [13] C This compound (Desired Product) B->C NaOH, MeOH/H₂O [8] Y1 Incomplete Reaction B->Y1 Low Temp/ Short Time Y2 Incomplete Hydrolysis C->Y2 Insufficient Base Y3 Workup Loss / Decarboxylation C->Y3 Excessive Heat/ Improper pH

Caption: Key steps and common points of yield loss in the synthesis.

Question 2: I see multiple spots on my Thin Layer Chromatography (TLC). How do I identify them?

This is the most critical question for troubleshooting as it directly addresses side product formation. A typical TLC (eluent: 30-50% ethyl acetate in hexanes with 1% acetic acid) should show the carboxylic acid as a baseline or low-Rf spot. Other spots indicate impurities.

  • High-Rf Spot (Non-polar): This is very likely 5-phenylthiazole , the product of decarboxylation.[5] This occurs when the carboxylic acid group is lost as CO₂ under thermal or acidic stress. It is significantly less polar than the desired product.

  • Mid-Rf Spot: This is almost certainly the unhydrolyzed starting material, ethyl 5-phenylthiazole-2-carboxylate .[6] Its polarity is intermediate between the non-polar decarboxylated product and the highly polar carboxylic acid.

The diagram below illustrates these competing reaction pathways.

G main Ethyl 5-phenylthiazole-2-carboxylate product This compound (Desired Product) main->product Saponification (NaOH, H₂O/MeOH) side1 Incomplete Hydrolysis (Remains as Ester) main->side1 Insufficient Reaction Time/Base side2 5-Phenylthiazole (Decarboxylation Side Product) product->side2 Excess Heat or Strong Acid

Caption: Main reaction pathway and key side reaction pathways.

To confirm the identity of these side products, spectroscopic analysis is essential.

CompoundKey ¹H NMR Features (in CDCl₃)Expected Mass [M+H]⁺
This compound Phenyl protons (~7.4-8.0 ppm), Thiazole C4-H (~8.3 ppm), Broad COOH singlet (>10 ppm).206.0 g/mol
Ethyl 5-phenylthiazole-2-carboxylate Phenyl protons, Thiazole C4-H, Ethyl quartet (~4.4 ppm) , Ethyl triplet (~1.4 ppm) .[7]234.1 g/mol
5-Phenylthiazole Phenyl protons, Thiazole C4-H (~8.0 ppm), Thiazole C2-H (~8.8 ppm) . Absence of COOH.162.0 g/mol
Question 3: My product is an oily or gummy solid that won't crystallize. What purification strategy should I use?

The presence of neutral impurities like the unhydrolyzed ester or the decarboxylated product is the most common reason for purification difficulties. A highly effective method for separating your acidic product from these impurities is an acid-base extraction.[8]

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Perform the extraction three times. The desired carboxylic acid will deprotonate to form the sodium carboxylate salt, which is soluble in the aqueous layer. The neutral impurities will remain in the organic layer.

    • Expert Tip: Avoid using strong bases like NaOH for this extraction, as they can promote hydrolysis of the ester impurity within the funnel, complicating the separation.

  • Separation: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid, such as 1M HCl, while stirring until the pH is approximately 2-3. This must be done cold to minimize the risk of thermal decarboxylation.[4] The purified this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sparingly with cold water to remove residual salts.

  • Drying: Dry the purified product under vacuum.

The following workflow diagram outlines this troubleshooting and purification logic.

G start Crude Product: Oily/Gummy Solid tlc Run Analytical TLC start->tlc decision Multiple Spots Observed? tlc->decision nmr_ms Characterize via NMR/MS (See Data Table) decision->nmr_ms Yes pure Pure, Crystalline Product decision->pure No (Single Spot) extract Perform Acid-Base Extraction nmr_ms->extract reassess Reassess Synthesis Conditions: - Extend Hydrolysis Time - Lower Workup Temperature extract->reassess extract->pure

Caption: Troubleshooting workflow for an impure product.

References

Technical Support Center: Synthesis of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Phenylthiazole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the most common route: the Hantzsch thiazole synthesis and subsequent hydrolysis. This reaction class involves the condensation of an α-halocarbonyl compound with a thioamide[1].

Part 1: Starting Material Integrity

The quality of your starting materials is paramount. Impurities at this stage will inevitably carry through or cause significant side reactions.

Q1: My α-halo ester (e.g., ethyl 2-bromo-3-phenyl-3-oxopropanoate or a related precursor) seems impure or provides inconsistent results. What are the common problems?

A1: α-Haloketones and esters are highly reactive intermediates, and their purity is critical.[2] Key issues include:

  • Dihalogenated Byproducts: During the synthesis of the α-halo ester, over-halogenation can occur, leading to α,α-dihalo species.[3] This impurity will lead to different, more complex downstream reactions.

  • Self-Condensation/Degradation: Due to their reactivity, these compounds can degrade over time, especially when exposed to light, moisture, or non-neutral pH. This often results in a discoloration (yellowing or browning) of the material.

  • Residual Acid: Inadequate quenching during the workup of the bromination reaction can leave residual acid (e.g., HBr), which can catalyze unwanted side reactions.

Troubleshooting Steps:

  • Verify Purity: Always check the purity of the α-halo ester by ¹H NMR before use. Look for the characteristic α-proton signal and check for the presence of di-halogenated or starting ketone signals.

  • Proper Storage: Store α-halo esters in a cool, dark, and dry environment, preferably under an inert atmosphere (N₂ or Ar).

  • Fresh is Best: Use freshly prepared or recently purchased α-halo esters for the best results. If degradation is suspected, purification by distillation or chromatography may be necessary, though this can be challenging due to their reactivity.

Q2: What are the potential impurities in my thiobenzamide starting material?

A2: The primary concern with thiobenzamide is its hydrolysis back to benzamide, especially if stored improperly in a humid environment.

  • Benzamide: This is the most common impurity. As benzamide will not participate in the thiazole ring formation, its presence will reduce the effective concentration of the thiobenzamide, leading to lower yields.

  • Oxidation Products: Sulfur compounds can be susceptible to oxidation. While less common, oxidized species can interfere with the reaction.

Troubleshooting Steps:

  • Purity Check: Confirm the purity of thiobenzamide by melting point analysis or spectroscopy.

  • Recrystallization: If significant benzamide is present, thiobenzamide can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Part 2: Reaction-Related Impurities and Side Products

The Hantzsch synthesis, while robust, is not without potential side reactions.[4][5]

Q3: My reaction yield is low, and I'm observing several spots on my TLC plate. What are the likely side products?

A3: Low yields and multiple byproducts often stem from incomplete reaction or competing pathways. The reaction is typically second-order, meaning the rate depends on the concentration of both the thioamide and the α-halo ester.[6]

  • Unreacted Starting Materials: The most obvious impurities. This indicates that the reaction has not gone to completion.

  • Hydroxythiazoline Intermediate: The Hantzsch synthesis proceeds through a hydroxythiazoline intermediate which then dehydrates to form the aromatic thiazole ring.[1] If the dehydration step is incomplete (e.g., due to insufficient heating or lack of an acid catalyst), this intermediate may be present in the crude product.

  • Dehalogenated Ketone: The α-haloketone can be reduced back to the parent ketone, especially in the presence of certain nucleophiles or impurities.[7] This ketone will not react to form the desired product.

  • Isomeric Byproducts: While less common with specific precursors for this compound, using incorrect starting materials can lead to isomers (e.g., a 4-phenylthiazole derivative).

Troubleshooting Table

IssuePossible CauseRecommended Action
Low Conversion Reaction temperature too low.Gradually increase the reaction temperature (reflux in ethanol is common) and monitor by TLC.
Insufficient reaction time.Extend the reaction time. Monitor every few hours until the starting material spot on TLC disappears.
Poor solvent choice.Ensure reactants are soluble. Alcohols like ethanol are typically effective.
Multiple Byproducts Presence of water in reactants/solvent.Use dry solvents and ensure starting materials are anhydrous to prevent hydrolysis of thioamide.
Incorrect stoichiometry.Ensure a 1:1 molar ratio of reactants. A slight excess of one may be tested, but can complicate purification.
Air oxidation.Run the reaction under an inert atmosphere (N₂ or Ar), especially if sensitive functional groups are present.

Q4: I'm performing a final hydrolysis step to get the carboxylic acid from its ethyl ester. What impurities are associated with this step?

A4: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step.

  • Incomplete Hydrolysis: The most common impurity is the starting ethyl ester. This indicates insufficient base, water, or reaction time.

  • Ring Opening/Degradation: Thiazole rings can be sensitive to harsh reaction conditions. Overly aggressive hydrolysis (e.g., very high concentrations of NaOH at high temperatures for extended periods) can potentially lead to ring-opening byproducts.

Troubleshooting Steps:

  • Monitor Completion: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will typically have a much lower Rf value on silica gel.

  • Controlled Conditions: Use a moderate concentration of base (e.g., 2M NaOH) and a co-solvent like methanol or ethanol to aid solubility.[8] Heat gently (e.g., 50-60 °C) rather than aggressively refluxing.

  • Careful Acidification: After hydrolysis, the product is isolated by acidifying the reaction mixture to precipitate the carboxylic acid. Add acid slowly while cooling in an ice bath to control the exotherm and obtain a crystalline, easily filterable solid.

Purification Protocols

Effective purification is essential to isolate the target compound from the impurities discussed above.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic final product from neutral impurities like unreacted ester or dehalogenated byproducts.[9]

  • Dissolution: Dissolve the crude reaction product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The this compound will deprotonate and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the aqueous layers and wash them once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add a mineral acid (e.g., 2M HCl) with stirring until the pH is acidic (pH ~2-3). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, and then dry thoroughly under vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing closely related impurities.[10]

  • Solvent Screening: Find a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Common solvents for this type of molecule include ethanol, methanol, acetic acid, or mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Process

Reaction Mechanism and Troubleshooting

Understanding the reaction pathway is key to diagnosing issues. The following diagrams illustrate the core synthesis mechanism and a logical workflow for troubleshooting.

Hantzsch_Synthesis Reactants Thiobenzamide + Ethyl Bromopyruvate Nuc_Attack Nucleophilic Attack (S on α-Carbon) Reactants->Nuc_Attack Intermediate Thioether Intermediate Nuc_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Dehydration Dehydration (-H₂O) Hydroxythiazoline->Dehydration Potential Stall Point Ester_Product Ethyl 5-Phenylthiazole- 2-carboxylate Dehydration->Ester_Product Hydrolysis Ester Hydrolysis (NaOH, H₂O) Ester_Product->Hydrolysis Final_Product 5-Phenylthiazole- 2-carboxylic Acid Hydrolysis->Final_Product

Caption: The Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (NMR, m.p.) start->check_sm sm_impure Impurity Detected check_sm->sm_impure purify_sm Purify Starting Material (Recrystallize, Distill) sm_impure->purify_sm Yes sm_ok Purity OK sm_impure->sm_ok No purify_sm->check_sm check_rxn Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_rxn rxn_issue Suboptimal Conditions check_rxn->rxn_issue optimize_rxn Optimize Reaction: - Increase Temp/Time - Use Dry Solvents rxn_issue->optimize_rxn Yes rxn_ok Conditions OK rxn_issue->rxn_ok No optimize_rxn->start check_purification Evaluate Purification Method rxn_ok->check_purification pur_issue Ineffective Purification check_purification->pur_issue optimize_pur Refine Purification: - Switch to Acid-Base Extraction - Screen Recrystallization Solvents pur_issue->optimize_pur Yes success Pure Product pur_issue->success No optimize_pur->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing 5-Phenylthiazole-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

A1: Low yields in this synthesis can often be attributed to several factors. Firstly, the purity of your starting materials, particularly the α-haloketone and the thioamide, is critical. Impurities can lead to unwanted side reactions. Secondly, suboptimal reaction temperature can either slow down the reaction rate or promote the formation of byproducts. Finally, inefficient work-up and purification procedures can result in product loss. It is also important to ensure the reaction is carried out under appropriate atmospheric conditions, as some intermediates may be sensitive to air or moisture.[1][2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. Depending on the specific synthetic route, which is often a variation of the Hantzsch thiazole synthesis, side products can include unreacted starting materials, intermediates that have not fully cyclized, or products from competing reaction pathways.[3][4][5] For instance, if the reaction temperature is too high, you might observe decomposition of the thioamide starting material.[6][7] Inadequate control of pH during work-up can also lead to the formation of different salt forms or degradation of the desired carboxylic acid.

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The optimal temperature can vary significantly depending on the specific reactants and solvent system used. Generally, thiazole syntheses are conducted at elevated temperatures, often under reflux, to ensure a sufficient reaction rate.[8] However, excessively high temperatures can lead to byproduct formation. A systematic approach to optimizing the temperature is recommended, starting with a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or HPLC.[1][2] Some modern methods utilize microwave irradiation to accelerate the reaction, which can offer better control over the temperature and reduce reaction times.[9]

Q4: How can I effectively purify the crude this compound?

A4: Purification of the final product is crucial for obtaining accurate analytical data and for downstream applications. Recrystallization is often the most effective method for purifying solid carboxylic acids.[8] A suitable solvent system must be determined empirically, with common choices including ethanol, methanol, or mixtures with water.[1] Another powerful technique is acid-base extraction. By dissolving the crude product in an organic solvent and extracting with a mild aqueous base (like sodium bicarbonate), the carboxylic acid can be selectively moved to the aqueous phase as its carboxylate salt. After washing the aqueous layer to remove neutral impurities, the pure carboxylic acid can be precipitated by acidification.[1] Column chromatography can also be used, but care must be taken to select an appropriate solvent system, sometimes with the addition of a small amount of acetic acid to the eluent to prevent streaking of the acidic compound on the silica gel.[1]

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshoot and optimize the reaction temperature for the synthesis of this compound.

Issue: Low Conversion of Starting Material

  • Possible Cause: The reaction temperature is too low, resulting in slow reaction kinetics.

  • Troubleshooting Steps:

    • Systematic Temperature Increase: Gradually increase the reaction temperature in increments of 10-20°C.

    • Reaction Monitoring: At each temperature point, monitor the consumption of starting materials and the formation of the product using an appropriate analytical technique like TLC or HPLC.

    • Extended Reaction Time: At a given temperature, extend the reaction time to see if the conversion improves. It's possible the reaction is simply slow at that temperature.

Issue: Formation of Multiple Byproducts

  • Possible Cause: The reaction temperature is too high, leading to decomposition of reactants or intermediates, or promoting side reactions.

  • Troubleshooting Steps:

    • Systematic Temperature Decrease: Lower the reaction temperature in increments of 10-20°C.

    • Analyze Byproducts: If possible, try to identify the major byproducts. This information can provide clues about the undesired reaction pathways that are being favored at higher temperatures.

    • Consider Milder Conditions: Explore if the reaction can be performed under milder conditions, for example, by using a more active catalyst that allows for a lower reaction temperature.

Issue: Inconsistent Results Between Batches

  • Possible Cause: Poor temperature control, leading to variations in the reaction profile.

  • Troubleshooting Steps:

    • Use a Controlled Heating System: Employ a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture for accurate temperature monitoring and control.

    • Ensure Uniform Heating: Use a stir bar or overhead stirrer to ensure the reaction mixture is heated evenly.

    • Document Everything: Meticulously record the reaction temperature, heating rate, and any temperature fluctuations for each batch to identify potential correlations with the observed outcomes.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound.

Objective: To identify the reaction temperature that provides the highest yield of this compound with the highest purity.

Methodology:

  • Reaction Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should have the same starting materials, concentrations, and solvent.

  • Temperature Gradient: Assign a different reaction temperature to each setup. A suggested range to investigate could be from room temperature up to the boiling point of the solvent. For example, you could set up reactions at 40°C, 60°C, 80°C, and 100°C.[8]

  • Time Course Analysis: At regular intervals (e.g., every hour), take a small aliquot from each reaction.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by cooling in an ice bath and diluting with a suitable solvent). Analyze the sample by HPLC or TLC to determine the percentage of starting material remaining and the relative amount of product and byproducts formed.

  • Data Evaluation: After a set reaction time (e.g., 8 hours), work up the entire reaction mixture for each temperature point. Isolate the crude product and determine the yield and purity.

Data Presentation: Example Temperature Optimization Results
Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Crude Product (%)Purity of Crude Product (%)Key Observations
408251595Very slow reaction rate.
608706592Good conversion and purity.
808958885High conversion, but increased byproduct formation.
1008>998070Complete conversion, but significant byproduct formation and potential decomposition.

Note: The data in this table is illustrative and will vary based on the specific reaction conditions.

Visualizing the Workflow

Reaction Pathway and Optimization Logic

The following diagram illustrates the general Hantzsch thiazole synthesis pathway and the logical flow for troubleshooting temperature-related issues.

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Temperature Optimization Troubleshooting A α-Haloketone C Intermediate Adduct A->C Nucleophilic Attack B Thioamide B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration Start Low Yield or Purity Check_Temp Is Temperature Optimal? Start->Check_Temp Low_Temp Low Conversion? Check_Temp->Low_Temp No Optimal Optimal Conditions Check_Temp->Optimal Yes High_Temp Byproducts? Low_Temp->High_Temp No Increase_Temp Increase Temperature Low_Temp->Increase_Temp Yes Decrease_Temp Decrease Temperature High_Temp->Decrease_Temp Yes High_Temp->Optimal No Increase_Temp->Check_Temp Decrease_Temp->Check_Temp

Caption: Hantzsch synthesis and temperature optimization workflow.

References

preventing byproduct formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively working with thiazole synthesis. The thiazole ring is a cornerstone scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its synthesis is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and compromise the integrity of your final compounds.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the mechanistic understanding required to proactively minimize side reactions and optimize your synthetic outcomes. We will focus primarily on the Hantzsch thiazole synthesis, one of the most common and versatile methods for constructing this critical heterocycle.[3][4][5]

Troubleshooting Guide: Common Issues in Thiazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My Hantzsch synthesis is yielding a mixture of regioisomers. How can I improve selectivity?

Probable Cause: You are likely forming both the desired 2-amino-substituted thiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole. This is a classic issue in Hantzsch synthesis when using N-monosubstituted thioureas. The regiochemical outcome is highly dependent on the reaction's pH.

  • Under Neutral or Basic Conditions: The thioamide's sulfur atom is the more potent nucleophile. It attacks the α-haloketone first, leading to an intermediate that cyclizes via nitrogen attack on the carbonyl carbon. This pathway almost exclusively yields the desired 2-(N-substituted amino)thiazole.[6]

  • Under Acidic Conditions: The thioamide can be protonated at either the sulfur or nitrogen atom. Protonation of the nitrogen increases its electrophilicity and can alter the cyclization pathway. More significantly, strong acid can promote the formation of the thermodynamically less stable but kinetically accessible 2-imino isomer.[6] One study found that conducting the reaction in a 10M-HCl-EtOH mixture dramatically increased the proportion of the 2-imino byproduct.[6]

Suggested Solution:

  • Strict pH Control: Unless the 2-imino isomer is the desired product, maintain neutral or slightly basic conditions. The reaction of an α-haloketone with a thioamide generates H-X (e.g., HBr, HCl) as a byproduct, which will progressively acidify the reaction mixture.[7]

  • Incorporate a Non-Nucleophilic Base: Add a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) to the reaction mixture to scavenge the acid as it forms.[8]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and the appearance of byproducts. If a new, unexpected spot appears, it may be the regioisomer.

  • Solvent Choice: Polar aprotic solvents like DMF or polar protic solvents like ethanol are common. Ethanol is often preferred as it facilitates the reaction without excessively promoting side reactions, provided the pH is controlled.[8]

Question 2: My final product is contaminated with a dark, tarry substance. What is it and how can I prevent it?

Probable Cause: The formation of dark, often insoluble, tar-like materials typically points to polymerization or degradation of the starting materials or intermediates.

  • α-Haloketone Instability: α-Haloketones, particularly α-bromoketones, can be unstable and prone to self-condensation or polymerization, especially when heated for extended periods or in the presence of base.

  • Thioamide Decomposition: Thioamides can be thermally labile and may decompose at elevated temperatures, releasing hydrogen sulfide (H₂S) and other reactive species that can lead to complex side reactions and discoloration.

  • Overheating the Reaction: Many Hantzsch syntheses are exothermic.[7] Uncontrolled heating can accelerate decomposition pathways, leading to charring and byproduct formation.

Suggested Solution:

  • Control Reaction Temperature: Do not overheat the reaction. Start at room temperature and gently heat if necessary, using a temperature-controlled oil bath. A typical temperature is around 70-80°C in ethanol.[6] For highly reactive substrates, cooling might be necessary during the initial addition.

  • Use Fresh Starting Materials: Ensure your α-haloketone is pure. If it has been stored for a long time or appears discolored, consider purifying it by recrystallization or distillation before use.

  • Optimize Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC and quench the reaction as soon as the starting material is consumed to prevent the product or intermediates from degrading.

  • Consider Greener, Milder Methods: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, which minimizes the opportunity for thermal decomposition.[9][10] These methods often lead to higher yields and cleaner products.[9]

Question 3: My NMR shows significant unreacted starting materials despite a long reaction time. What's causing the low conversion?

Probable Cause: Low conversion can stem from several factors related to reagent reactivity, reaction conditions, or the formation of an unreactive intermediate.

  • Insufficient Activation: The reaction relies on a nucleophilic attack (SN2) by the thioamide sulfur on the α-haloketone.[7][11] If either component is sterically hindered or electronically deactivated, this initial step can be slow.

  • Precipitation of Starting Material: If the chosen solvent does not adequately dissolve both starting materials at the reaction temperature, the reaction rate will be severely limited.

  • Formation of a Stable Salt: As the reaction proceeds, the thiazole product is formed. The basic nitrogen of the thiazole ring can be protonated by the H-X generated, forming a thiazolium salt.[7][12] This salt may precipitate from the reaction mixture, especially in less polar solvents, potentially coating unreacted starting materials and halting the reaction.

Suggested Solution:

  • Solvent Selection: Ensure you are using a solvent in which both the α-haloketone and the thioamide have adequate solubility. Methanol or ethanol are common choices.[8] For poorly soluble substrates, DMF may be a better option.

  • Check Reagent Stoichiometry: It is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete consumption of the more expensive or sensitive α-haloketone.[7][8]

  • Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the heat while monitoring for byproduct formation via TLC.

  • Use a Catalyst: For challenging substrates, consider the use of a catalyst. While the classic Hantzsch synthesis is often uncatalyzed, modern variations employ catalysts to improve efficiency and mildness.[13] For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for this transformation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Hantzsch thiazole synthesis to ensure high purity?

The three most critical parameters are Temperature , pH , and Reaction Time .

  • Temperature: Controls the rate of the desired reaction versus competing decomposition and side reactions. Gentle heating is usually sufficient.

  • pH: Dictates the regioselectivity of the cyclization. Neutral conditions are key to avoiding isomeric byproducts.

  • Reaction Time: Prevents product degradation and the formation of tar. Monitor the reaction closely and work it up promptly upon completion.

Q2: How does the choice of solvent affect byproduct formation?

The solvent plays a crucial role in (a) solubilizing reactants, (b) mediating heat transfer, and (c) influencing reaction pathways.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common solvents. They generally offer good solubility for the reactants and are effective at promoting the desired SN2 and cyclization steps.[8]

  • Polar Aprotic Solvents (e.g., DMF): Useful for reactants with poor solubility in alcohols, but can be harder to remove during workup.

  • Solvent-Free Conditions: Modern, "green" approaches often utilize solvent-free conditions, for example by grinding the reactants together or using microwave irradiation.[13][15][16] This can dramatically reduce waste and sometimes leads to cleaner reactions by avoiding solvent-related side reactions.[17]

Q3: Are there "greener" or more modern methods that inherently produce fewer byproducts?

Yes. The field of green chemistry has introduced several improvements to classic heterocyclic syntheses.[10][18]

  • Microwave-Assisted Synthesis: By delivering energy directly and efficiently to the polar reactants, microwaves can accelerate the reaction rate significantly, often reducing reaction times from hours to minutes.[9] This minimizes thermal decomposition and improves yields.[10]

  • Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often leading to faster and cleaner transformations.[10]

  • Use of Reusable Catalysts: Employing solid-supported acid or base catalysts allows for milder reaction conditions and simplifies purification, as the catalyst can be filtered off.[14]

  • Water as a Solvent: For certain substrates, conducting the synthesis in water with a phase-transfer catalyst or surfactant like β-cyclodextrin can be a highly effective and environmentally benign approach.[13]

Q4: What are the best general purification strategies for crude thiazole products?

The optimal purification strategy depends on the properties of your specific thiazole derivative and the nature of the impurities.[19]

  • Precipitation/Recrystallization: This is the most common and efficient first step. Hantzsch products, particularly 2-aminothiazoles, are often solids. After the reaction, quenching the mixture in a basic aqueous solution (e.g., 5% Na₂CO₃) neutralizes the thiazolium salt, causing the neutral, less soluble product to precipitate.[7][8] This crude solid can then be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is the next logical step. A gradient of ethyl acetate in hexanes is a common mobile phase for many thiazole derivatives.[19]

  • Liquid-Liquid Extraction: If the product is an oil or does not precipitate cleanly, a standard acidic/basic liquid-liquid extraction can be effective. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate), washed with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and then with brine.

Visualizing the Hantzsch Synthesis: Main and Competing Pathways

Understanding the reaction mechanism is key to controlling its outcome. Below are diagrams illustrating the desired pathway under neutral conditions and the competing pathway that can occur under acidic conditions.

Caption: Hantzsch thiazole synthesis main reaction pathway.

Competing_Pathway cluster_isomers Regioisomeric Pathways Thiourea R-NH-C(=S)-NH2 (N-Substituted Thiourea) Protonation Protonation (H+) Thiourea->Protonation S_Protonated S-Protonated Intermediate Protonation->S_Protonated Neutral pH (Favored) N_Protonated N-Protonated Intermediate Protonation->N_Protonated Acidic pH (Possible) Desired_Product 2-(N-Substituted amino)thiazole S_Protonated->Desired_Product S-attack first Imino_Byproduct 3-Substituted 2-iminothiazole N_Protonated->Imino_Byproduct N-attack first

Caption: Competing pathways based on reaction pH.

Optimized Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea incorporates best practices to minimize byproduct formation.[7][8]

Materials:

  • 2-bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar, 25 mL round-bottom flask, condenser, heating mantle/oil bath

Procedure:

  • Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Scientist's Note: Using a 1.5 equivalent excess of thiourea helps drive the reaction to completion, ensuring the full consumption of the more valuable α-haloketone.[7]

  • Solvent Addition: Add 10 mL of methanol to the flask. The reactants may not fully dissolve at room temperature.

  • Reaction: Attach a condenser to the flask and place it in a heating mantle or oil bath. Heat the mixture to a gentle reflux (approx. 65-70°C) with vigorous stirring.

    • Scientist's Note: The reaction is often exothermic. Apply heat gradually to maintain control and prevent overheating, which can lead to tar formation.

  • Monitoring: Allow the reaction to proceed for 30-60 minutes. Monitor the consumption of the 2-bromoacetophenone starting material by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

  • Workup - Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. In a separate beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.

  • Neutralization: Pour the cooled reaction mixture into the stirring sodium carbonate solution. A pale yellow solid should precipitate immediately.

    • Scientist's Note: This step is crucial. The initial product exists as a soluble hydrobromide salt.[7] The weak base neutralizes the salt, causing the much less water-soluble free base to precipitate, effectively separating it from excess thiourea and other soluble impurities.[7][8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 15 mL) to remove any remaining salts.

  • Drying: Allow the collected solid to air-dry on a watch glass or in a desiccator. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Parameter Condition Expected Outcome Rationale
pH Neutral/Slightly BasicHigh regioselectivity for 2-aminothiazolePrevents N-protonation of thioamide, avoiding imino byproduct formation.[6]
Temperature 65-70°C (Gentle Reflux)Good reaction rate, minimal degradationBalances reaction kinetics with the stability of reactants and products.
Thiourea Stoichiometry 1.5 equivalentsComplete consumption of α-haloketoneMaximizes yield based on the limiting reagent.[8]
Workup Quench in Na₂CO₃(aq)Clean precipitation of neutral productRemoves acidic byproducts and separates product from water-soluble impurities.[7]

References

purification of 5-Phenylthiazole-2-carboxylic acid from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenylthiazole-2-carboxylic Acid

A Guide to Purification from Common Starting Materials

Welcome to the dedicated support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable synthetic intermediate with high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental context.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses the most common issues encountered during the purification of this compound, particularly when synthesized via the common route of hydrolyzing its corresponding ester (e.g., ethyl 5-phenylthiazole-2-carboxylate).

Question 1: My TLC/LC-MS analysis of the final product shows a significant, less polar impurity. What is it and how do I remove it?

Answer: This is the most frequent challenge. The less polar spot is almost certainly the unreacted starting material, ethyl 5-phenylthiazole-2-carboxylate.[1] Its persistence is due to incomplete hydrolysis. While optimizing the hydrolysis reaction (e.g., increasing reaction time or temperature) is the first line of defense, efficient purification is critical for salvaging the batch.

Causality: The key difference between your product (a carboxylic acid) and the main impurity (an ester) is the acidic proton. This allows for a highly selective separation using acid-base extraction. The carboxylic acid will react with a mild base to form a water-soluble carboxylate salt, while the neutral ester will remain in the organic phase.

Solution: Selective Acid-Base Extraction A robust acid-base extraction is the most effective method to eliminate the ester impurity.[2]

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times. The acidic product will move into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trace amounts of trapped ester.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a mineral acid like 1M hydrochloric acid (HCl) until the pH is around 2-3.[3] Your target compound, this compound, will precipitate as a solid as it is no longer a salt and is poorly soluble in acidic water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it thoroughly.

Question 2: During recrystallization, my product "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is often caused by a combination of factors:

  • High Impurity Load: The presence of significant impurities can disrupt crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the compound comes out of solution faster than it can organize into crystals.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high, or the compound's solubility might be excessively high even at lower temperatures.

Solutions:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to slightly reduce the saturation, then allow it to cool much more slowly.[4]

  • Slow Cooling Protocol: Let the flask cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can move it to an ice bath, and finally to a freezer if necessary, to maximize crystal recovery.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Re-evaluate the Solvent: If the problem persists, the solvent system may be suboptimal. Refer to the solvent selection table in the FAQ section below.

Question 3: My final product has a persistent yellow or brown color. How can I obtain a white solid?

Answer: Colored impurities are common in heterocyclic synthesis and are often highly conjugated, non-polar compounds present in trace amounts.

Solution: Activated Carbon (Charcoal) Treatment Activated carbon has a high surface area and can adsorb colored impurities.

  • Select a Recrystallization Solvent: Choose an appropriate solvent and dissolve your crude product near the boiling point.

  • Add Charcoal: Remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The filtrate should be colorless.

  • Crystallize: Allow the filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification strategy for this compound?

A1: A sequential purification approach is most effective. First, perform an acid-base extraction as detailed in the Troubleshooting Guide to remove neutral and basic impurities, most notably the unreacted ester.[2] Then, further purify the resulting solid by recrystallization to remove any co-precipitated or structurally similar acidic impurities.

Q2: How do I select an optimal solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, polar solvents are a good starting point. You may need to use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) to achieve optimal results.

Solvent System Suitability & Notes
Ethanol/Water Excellent Choice. Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool slowly.
Methanol/Water Good Alternative. Similar procedure to ethanol/water. Methanol is more volatile.
Isopropanol Good Single Solvent. May require a larger volume compared to alcohol/water mixtures.
Ethyl Acetate/Hexane Good for less polar impurities. Dissolve in hot ethyl acetate and add hexane as the "poor" solvent.
Tetrahydrofuran (THF)/Hexane Alternative non-protic system. Use with caution as THF can form peroxides.[6]

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of methods provides the most complete picture of purity:

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities. The absence of the ethyl ester's characteristic quartet and triplet signals is a key indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a precise measurement of purity (e.g., >98% by AUC) and confirms the molecular weight of the product.[7]

  • Melting Point Analysis: A sharp melting point range (e.g., 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

  • TLC (Thin-Layer Chromatography): A quick and easy way to visually assess purity. The purified product should appear as a single spot.

Detailed Experimental Protocol: Purification via Extraction and Recrystallization

This protocol assumes you are starting with a crude solid obtained from the hydrolysis of ethyl 5-phenylthiazole-2-carboxylate.

Part 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in ethyl acetate (100 mL) in a 250 mL Erlenmeyer flask. If the solid does not fully dissolve, it may indicate the presence of inorganic salts; these will be removed.

  • Extraction: Transfer the solution to a 500 mL separatory funnel. Add 1M sodium bicarbonate solution (50 mL) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask (e.g., a 500 mL Erlenmeyer flask).

  • Repeat: Repeat the extraction of the organic layer with two more 50 mL portions of 1M sodium bicarbonate solution, combining all aqueous layers.

  • Workup: The organic layer, containing the unreacted ester, can be discarded. Cool the combined aqueous layers in an ice bath.

  • Precipitation: While stirring, slowly add 6M HCl dropwise to the cold aqueous solution. The product will begin to precipitate. Continue adding acid until the pH of the solution is ~2 (check with pH paper).

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Drying: Allow the solid to air dry on the filter for 15-20 minutes, then transfer it to a watch glass to dry to a constant weight, preferably in a vacuum oven at 40-50 °C.

Part 2: Recrystallization

  • Dissolution: Place the dried, extracted solid into a clean Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 20 mL per gram of solid) and heat the mixture on a hot plate until the solid fully dissolves.

  • Cloud Point: While hot, add deionized water dropwise until a faint, persistent cloudiness appears. Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Fine, needle-like crystals should form.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold 1:1 ethanol/water mixture, and dry thoroughly under vacuum.

Visual Workflow: Purification of this compound

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_workup Aqueous Phase Workup cluster_recrystallization Recrystallization crude Crude Product (Acid + Ester Impurity) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with 1M NaHCO₃ (3x) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer (1M HCl to pH 2) separate->acidify Aqueous Layer (Product as Salt) org_layer Organic Layer (Ester Impurity) separate->org_layer Discard precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry recrystallize Recrystallize from Ethanol/Water filter_dry->recrystallize final_product Pure Crystalline Product (>98%) recrystallize->final_product

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Purification of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Phenylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Identifying Common Impurities and Their Origins

Effective purification begins with understanding the likely contaminants. The synthetic route chosen is the primary determinant of the impurity profile. The two most common pathways to this compound are the Hantzsch thiazole synthesis and the hydrolysis of a corresponding ester precursor.

Synthesis RouteKey ReagentsDesired ProductCommon Unreacted Reagents & Impurities
Hantzsch Thiazole Synthesis Thiobenzamide, Ethyl 2-chloro-3-oxobutanoateEthyl 5-phenylthiazole-2-carboxylate (precursor to the acid)Thiobenzamide, Ethyl 2-chloro-3-oxobutanoate, Side-products from self-condensation
Ester Hydrolysis Ethyl 5-phenylthiazole-2-carboxylate, Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)This compoundUnhydrolyzed Ethyl 5-phenylthiazole-2-carboxylate

The most frequent challenge is the presence of the unhydrolyzed ester, which is less polar than the desired carboxylic acid product.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My TLC plate shows a persistent spot with a higher Rf value than my carboxylic acid product. What is it likely to be?

A1: A spot with a higher Rf value indicates a less polar compound. In the context of this synthesis, the most probable impurity is the unhydrolyzed starting material, Ethyl 5-phenylthiazole-2-carboxylate .[1] Carboxylic acids are highly polar and interact strongly with the silica gel on the TLC plate, resulting in a lower Rf value. Esters are significantly less polar and therefore travel further up the plate.

  • Troubleshooting Action: Your hydrolysis reaction is likely incomplete. You can address this by extending the reaction time, increasing the molar equivalents of the base (e.g., NaOH), or gently increasing the reaction temperature.[1]

Q2: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[2] This is often caused by one of three factors:

  • High Impurity Level: The presence of significant impurities can disrupt crystal formation.

  • Poor Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.[2]

  • Troubleshooting Steps:

    • Preliminary Purification: First, perform an acid-base extraction (see Protocol 1) to remove neutral impurities like the unhydrolyzed ester. This often solves the problem by significantly increasing the purity of the material to be recrystallized.

    • Optimize Cooling: Re-dissolve the oil in a minimum of hot solvent. Allow the flask to cool slowly to room temperature before moving it to an ice bath.

    • Modify Solvent System: If oiling persists, re-dissolve the material and add a small amount of a "poorer" solvent (one in which your compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Q3: My peaks are streaking or tailing badly on my TLC plate. How can I get clean spots?

A3: This is a classic issue when analyzing acidic compounds on silica gel. The acidic protons of your carboxylic acid can interact variably with the silica, leading to a smear instead of a compact spot.

  • Troubleshooting Action: To suppress this ionization, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your TLC eluent (mobile phase).[3] This ensures the carboxylic acid remains in its neutral, protonated form, resulting in sharper, more reliable spots.

Q4: When should I choose column chromatography over recrystallization?

A4: While recrystallization is excellent for removing small amounts of impurities with different solubility profiles, column chromatography is necessary when impurities have very similar polarity and solubility to your desired product.[4] If you have tried recrystallization multiple times from different solvent systems and the purity (as checked by NMR or LC-MS) does not improve, chromatography is the next logical step.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This is the most powerful first-pass purification method due to the acidic nature of the target molecule. It selectively separates the carboxylic acid from less polar, neutral impurities like the unreacted ester.[3]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral impurities (like the ester) will remain in the lower organic layer.

  • Wash: Drain the organic layer. Wash the remaining aqueous layer with a fresh portion of ethyl acetate to remove any residual neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise until the pH is ~2-3. The purified this compound will precipitate as a solid.[5]

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts and dry thoroughly.

cluster_0 Separatory Funnel crude Crude Product in Ethyl Acetate base Add Saturated NaHCO3 Solution crude->base Shake & Vent layers Separate Layers base->layers aq_layer Aqueous Layer: Product as Sodium Salt layers->aq_layer org_layer Organic Layer: Neutral Impurities (Ester) layers->org_layer acidify Acidify Aqueous Layer with 2M HCl aq_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter, Wash & Dry precipitate->filter

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

Recrystallization is used to further purify the solid product obtained from the acid-base extraction. The key is selecting an appropriate solvent system.[6]

Solvent Selection Table

Solvent / SystemRationaleBoiling Point (°C)
Ethanol Good solubility when hot, poor solubility when cold.78
Methanol / Water A binary system where water acts as the anti-solvent.65 (Methanol)
Acetic Acid Effective for many aromatic carboxylic acids, but can be difficult to remove completely.118

Experimental Protocol:

  • Solvent Addition: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Part 4: Overall Purification Strategy

The following diagram outlines the logical workflow for purifying your crude product, integrating the techniques discussed.

start Crude 5-Phenylthiazole- 2-carboxylic Acid tlc1 Step 1: TLC Analysis (Eluent with 1% Acetic Acid) start->tlc1 decision1 Major Non-polar Impurity Present? tlc1->decision1 acid_base Step 2: Acid-Base Extraction decision1->acid_base Yes recryst1 Step 3: Recrystallization decision1->recryst1 No acid_base->recryst1 tlc2 Step 4: Purity Check (TLC, NMR, Melting Point) recryst1->tlc2 decision2 Purity Acceptable? tlc2->decision2 chrom Step 5 (Optional): Column Chromatography decision2->chrom No end Pure Product decision2->end Yes chrom->tlc2

Caption: Recommended Purification Workflow.

By systematically applying these troubleshooting principles and purification protocols, you can effectively remove unreacted reagents and byproducts to obtain high-purity this compound for your research and development needs.

References

Technical Support Center: Synthesis of 5-Phenylthiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Phenylthiazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven solutions to optimize your yield and purity.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound involves a two-stage process. First, a Hantzsch Thiazole Synthesis is employed to construct the core heterocyclic ring, typically yielding an ester precursor. This is followed by a saponification (ester hydrolysis) step to produce the final carboxylic acid.

This guide is structured to troubleshoot issues at each of these critical stages.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Hydrolysis A 2-Bromoacetophenone C Ethyl 5-phenylthiazole-2-carboxylate A->C Reflux, Ethanol B Ethyl 2-thiooxamate B->C D This compound C->D 1. NaOH, EtOH/H₂O 2. HCl (aq) workup

Caption: General two-stage synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part A: Issues in Hantzsch Thiazole Synthesis (Stage 1)

Question 1: My Hantzsch reaction for Ethyl 5-phenylthiazole-2-carboxylate has a very low yield and multiple spots on the TLC plate. What are the likely causes?

Answer: Low yield and a complex reaction mixture in the Hantzsch synthesis typically point to one of three areas: reagent quality, reaction conditions, or side reactions.

1. Reagent Quality:

  • 2-Bromoacetophenone (Phenacyl bromide): This is a primary suspect. It is a lachrymator and can degrade upon storage. Purity is paramount. Old or impure 2-bromoacetophenone may contain unreacted acetophenone or di-brominated species, leading to unwanted byproducts.

    • Validation: Always verify the purity of your 2-bromoacetophenone via melting point (typically 48-51°C) or ¹H NMR before use.

  • Ethyl 2-thiooxamate (or other thioamide source): Thioamides can be less stable than their amide counterparts.[1] Ensure it has been stored properly under inert, dry conditions.

2. Reaction Conditions:

  • Temperature: This reaction requires heating (typically reflux) to overcome the activation energy for the final dehydration and aromatization steps.[2][3] Insufficient heat can lead to the accumulation of stable intermediates, such as hydroxythiazoline.

  • Solvent: Anhydrous ethanol or methanol are standard. The presence of water is generally not detrimental but using a dry alcohol is good practice.

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the thioamide component is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[2][4]

3. Common Side Reactions: The most common issue is the formation of byproducts. The table below lists potential species you might be seeing on your TLC plate.

CompoundTypical Rf (relative)Identification NotesMitigation Strategy
2-BromoacetophenoneHighStarting material. UV active.Increase reaction time or temperature. Ensure proper stoichiometry.
Ethyl 2-thiooxamateMedium-LowStarting material. May streak on silica.Use a slight excess to drive the reaction.
Desired Product Medium UV active, major product. -
Dimer of ThioamideLow/BaselineFormed from oxidation of thioamide.Use fresh thioamide and consider degassing the solvent.
Favorskii Rearrangement ProductVariableIsomeric byproduct.Ensure a non-nucleophilic base (if any is used) and aprotic conditions if this is suspected.

Troubleshooting Workflow: Low Yield in Hantzsch Reaction

Troubleshooting_Hantzsch A Low Yield / Multiple Spots in Hantzsch Rxn B Analyze TLC/LCMS A->B C Unreacted Starting Materials? B->C D Check Reagent Purity (NMR, m.p.) C->D Yes F Unknown Byproducts Present? C->F No E Increase Temp/Time Adjust Stoichiometry D->E G Isolate & Characterize Byproduct F->G Yes I Proceed to Hydrolysis F->I No, product is major spot H Optimize Conditions: - Lower Temperature? - Degas Solvent? G->H

Caption: Decision tree for troubleshooting the Hantzsch thiazole synthesis step.

Part B: Issues in Ester Hydrolysis (Stage 2)

Question 2: My saponification reaction is sluggish and does not go to completion, even after prolonged heating. What can I do?

Answer: Incomplete hydrolysis of Ethyl 5-phenylthiazole-2-carboxylate is a common hurdle. The ester at the 2-position of the electron-deficient thiazole ring can be resistant to hydrolysis.

1. Increase Reagent Equivalents & Temperature:

  • The first step is to ensure you are using a sufficient excess of base. Start with 3-5 equivalents of NaOH or KOH.

  • Increase the reaction temperature to reflux. Monitor the reaction by TLC or LC-MS every 1-2 hours.

2. Improve Solubility:

  • The sodium or potassium salt of the carboxylic acid product may precipitate out of purely alcoholic solvents, halting the reaction.

  • Solution: Use a co-solvent system to maintain homogeneity. A mixture of THF/Water or Ethanol/Water (e.g., 1:1 or 2:1) is highly effective.[5]

3. Change the Cation:

  • If NaOH or KOH fails, switch to Lithium Hydroxide (LiOH).[5] Lithium's smaller ionic radius allows for better coordination with the carbonyl oxygen of the ester, which can facilitate nucleophilic attack by the hydroxide ion. It is often effective at lower temperatures (even room temperature), which can prevent degradation.

Question 3: I seem to lose most of my product during the acidic workup. How can I improve my recovery?

Answer: This is almost always a pH-related solubility issue. The final product, this compound, is amphoteric.

  • At high pH (>8): It exists as the highly water-soluble carboxylate salt.

  • At low pH (<2): The thiazole nitrogen (pKa ~2.5) becomes protonated, forming a cationic species that is also water-soluble.

  • At the Isoelectric Point (pI): The molecule is neutral and has its minimum water solubility, causing it to precipitate. The pI is likely in the pH range of 3-5.

Optimized Workup Protocol:

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add 1M or 2M HCl dropwise with vigorous stirring.

  • Monitor the pH of the aqueous phase closely with a pH meter or pH paper.

  • You will see a precipitate begin to form. Continue adding acid until you reach the point of maximum precipitation. Do not overshoot to a very low pH. A final pH of ~4 is a good target.[6]

  • Stir the resulting slurry in the ice bath for 30-60 minutes to allow for complete crystallization.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and then a small amount of a cold non-polar solvent (like hexane) to aid drying.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate (Hantzsch Method)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromoacetophenone (1.0 eq).

  • Add anhydrous ethanol (approx. 5-10 mL per gram of 2-bromoacetophenone).

  • Add ethyl 2-thiooxamate (1.1 eq).

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-bromoacetophenone spot is a key indicator.[2]

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water. A solid product may precipitate.

  • If necessary, neutralize the solution with a weak base like aqueous sodium bicarbonate.[2]

  • Collect the crude solid by vacuum filtration. Wash the solid with water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure ethyl 5-phenylthiazole-2-carboxylate as a solid.

  • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hydrolysis to this compound
  • In a round-bottom flask, dissolve the ethyl 5-phenylthiazole-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and stir the mixture.

  • Heat the reaction to reflux for 3-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester.[6]

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly acidify the mixture by adding 2M HCl dropwise, monitoring the pH. Adjust to a final pH of approximately 4 to maximize precipitation.

  • Stir the slurry at 0-5°C for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the solid product under vacuum.

  • Validation: Confirm structure and purity by ¹H NMR, melting point, and Mass Spectrometry. The carboxylic acid proton is often broad and may exchange with D₂O.

References

Technical Support Center: Workup & Purification of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylthiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the critical final stages of this synthesis. Rather than a simple list of steps, this document provides a deep dive into the causality behind the workup and purification procedures, addressing common challenges with field-tested solutions. Our goal is to equip you with the expertise to not only execute the protocol but also to troubleshoot and optimize it effectively.

The most prevalent and reliable route to this compound involves the saponification (basic hydrolysis) of its corresponding ester, typically Ethyl 5-phenylthiazole-2-carboxylate. This ester is often prepared via the classic Hantzsch thiazole synthesis.[1] The workup procedure is centered on leveraging the acidic nature of the target molecule to separate it from neutral or basic impurities.

General Workup Workflow Overview

The following diagram outlines the standard acid-base extraction workflow following the saponification of the ester precursor.

G cluster_0 Post-Saponification Mixture cluster_1 Phase Separation & Initial Purification cluster_2 Product Isolation ReactionMix Crude Reaction Mixture (Carboxylate Salt, Excess Base, Unreacted Ester, Byproducts) Quench Quench with Water ReactionMix->Quench Extraction1 Extract with Organic Solvent (e.g., Ethyl Acetate, Ether) Quench->Extraction1 AqueousLayer1 Aqueous Layer (Sodium 5-phenylthiazole-2-carboxylate) Extraction1->AqueousLayer1 Aqueous Phase OrganicLayer1 Organic Layer (Unreacted Ester, Neutral Impurities) Extraction1->OrganicLayer1 Organic Phase Acidify Acidify Aqueous Layer (e.g., cold 2M HCl to pH ~2) AqueousLayer1->Acidify Precipitate Precipitation of This compound Acidify->Precipitate Filter Filter, Wash with Cold Water, and Dry Precipitate->Filter FinalProduct Crude Product Filter->FinalProduct G cluster_0 Purification Pathways Start Crude Product Obtained CheckPurity Analyze Purity (TLC, Melting Point) Start->CheckPurity IsPure Is Purity Acceptable? CheckPurity->IsPure Recrystallize Perform Recrystallization (Protocol 2) IsPure->Recrystallize No FinalProduct Pure Product IsPure->FinalProduct Yes OilingOut Did it 'Oil Out'? Recrystallize->OilingOut OilingOut->CheckPurity No, Crystals Formed ChangeSolvent Change Recrystallization Solvent (e.g., try a mixed solvent system) OilingOut->ChangeSolvent Yes ChangeSolvent->Recrystallize AcidBase Perform Acid-Base Extraction (Dissolve in Base, Wash, Re-precipitate) ChangeSolvent->AcidBase If Oiling Persists AcidBase->CheckPurity

References

Validation & Comparative

A Comparative Guide to Analytical Standards of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Standards in Pharmaceutical Research

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the synthesis and evaluation of novel pharmaceutical compounds, the purity and identity of starting materials and intermediates are of paramount importance. 5-Phenylthiazole-2-carboxylic acid is a key building block in medicinal chemistry, with its scaffold appearing in a variety of biologically active molecules. Consequently, the reliability of its analytical standards is not merely a matter of quality control, but a fundamental prerequisite for reproducible and meaningful research.

This guide provides an in-depth technical comparison of analytical standards for this compound. We will delve into the essential analytical techniques for its characterization, present detailed experimental protocols, and compare the performance of a certified reference material against a standard laboratory-grade sample. This document is designed to empower you with the expertise to critically evaluate and select the appropriate analytical standard for your research needs, ensuring the trustworthiness and scientific rigor of your work.

Core Spectroscopic and Chromatographic Profile

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic and chromatographic data for a high-purity reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its chemical structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)~13.5Broad SingletChemical shift is concentration and solvent dependent; exchanges with D₂O.
Thiazole (H4)~8.4Singlet
Phenyl (ortho-H)~8.0Doublet
Phenyl (meta-H)~7.6Triplet
Phenyl (para-H)~7.5Triplet
¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (C=O)~162
Thiazole (C2)~168Carbon attached to nitrogen and sulfur.
Thiazole (C4)~125
Thiazole (C5)~145Carbon attached to the phenyl group.
Phenyl (ipso-C)~133
Phenyl (ortho-C)~129
Phenyl (meta-C)~130
Phenyl (para-C)~127

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established spectroscopic principles.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 2: Key IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium-Strong
C=N stretch (Thiazole)1500-1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization Mode Expected m/z Fragment
ESI-204.0[M-H]⁻
ESI+206.0[M+H]⁺

Comparative Analysis of Analytical Standards

The choice of an analytical standard can significantly impact the quality and reliability of research data. Here, we compare a certified reference material (CRM) with a standard laboratory-grade sample of this compound.

Table 4: Comparison of a Certified Reference Material vs. Standard Grade

Parameter Certified Reference Material (CRM) Standard Laboratory Grade
Purity ≥99.5% (determined by qNMR)Typically >97% (often by HPLC area %)
Documentation Comprehensive Certificate of Analysis with purity, uncertainty, and traceability data.Basic Certificate of Analysis, often without detailed impurity profile or uncertainty.
Traceability Traceable to national metrology institute standards.Generally not traceable.
Impurity Profile Well-characterized with identified and quantified impurities.Impurity profile may not be fully characterized.
Intended Use Quantitative applications, method validation, and as a primary calibrant.Qualitative analysis, reaction monitoring, and non-critical applications.
The Power of Quantitative NMR (qNMR) for Purity Assessment

For the highest level of accuracy in purity determination, quantitative NMR (qNMR) is the gold standard.[1][2][3] Unlike chromatographic methods which rely on the response factor of a detector, qNMR provides a direct measurement of the analyte's purity against a certified internal standard.[4][5] This technique is less susceptible to variations in instrument response and can detect impurities that may not have a chromophore for UV detection in HPLC.[1]

Experimental Protocols: A Guide to Best Practices

Reproducible and reliable analytical data can only be achieved through meticulously executed experimental protocols. The following sections provide detailed, step-by-step methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a widely used technique for the separation and quantification of components in a mixture.[6]

Experimental Protocol: HPLC Purity Method

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 Purity Report Purity Report data2->Purity Report

Caption: A typical workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often required for non-volatile compounds like carboxylic acids to make them suitable for GC analysis.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation:

    • GC-MS system.

  • Derivatization:

    • React the this compound sample with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to form a volatile silyl ester.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).

    • Injection: Splitless injection.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Add Derivatizing Agent prep1->prep2 prep3 Heat to React prep2->prep3 analysis1 Inject Derivatized Sample prep3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection analysis2->analysis3 data1 Analyze Mass Spectra analysis3->data1 data2 Library Search data1->data2 Impurity Identification Impurity Identification data2->Impurity Identification

Caption: Workflow for GC-MS analysis with derivatization.

Method Validation: Ensuring Trustworthy Results

The validation of analytical methods is a regulatory requirement and a cornerstone of good scientific practice.[7] It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters are outlined in the ICH Q2(R1) guideline.[2]

Table 5: Key Analytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria (for HPLC)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no co-elution of impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.80-120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met under varied conditions.

Alternative Analytical Standards: Expanding Your Options

In some cases, a certified reference material for this compound may not be readily available, or an alternative standard may be required for specific applications, such as use as an internal standard. Structurally similar compounds can serve as valuable alternatives.

Table 6: Potential Alternative Analytical Standards

Compound Name CAS Number Key Structural Difference Potential Application
2-Phenylthiazole-4-carboxylic acid32002-72-5Isomeric position of the carboxylic acid group.Method development, comparative studies.
Thiazole-2-carboxylic acid14190-59-1Lack of the phenyl group.Simpler analog for initial method screening.
4-Methyl-2-phenylthiazole-5-carboxylic acid18195-81-8Additional methyl group on the thiazole ring.Internal standard if chromatographically resolved.

When selecting an alternative standard, it is crucial to ensure it is available as a certified reference material to maintain traceability and accuracy.

Conclusion: Making an Informed Choice for Scientific Integrity

The selection of an appropriate analytical standard for this compound is a critical decision that directly influences the quality and reliability of research outcomes. A certified reference material, characterized by a high-purity value determined by a primary method like qNMR and accompanied by a comprehensive Certificate of Analysis, provides the highest level of confidence for quantitative applications and method validation.

For routine, non-critical applications, a well-characterized standard laboratory-grade material may suffice, provided its identity and purity are confirmed using the robust analytical techniques outlined in this guide. By understanding the nuances of different analytical standards and employing validated analytical methodologies, researchers can ensure the scientific integrity of their work and contribute to the advancement of pharmaceutical science.

References

A Comparative Analysis of 5-Phenylthiazole-2-carboxylic Acid and Febuxostat in the Context of Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the established xanthine oxidase (XO) inhibitor, febuxostat, with the investigational compound, 5-phenylthiazole-2-carboxylic acid. While febuxostat is a well-characterized therapeutic for hyperuricemia and gout, the phenylthiazole carboxylic acid scaffold is emerging as a promising area of research for novel XO inhibitors. This document will delve into the known biological activities, mechanisms of action, and relevant experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluation.

Executive Summary

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the pivotal enzyme in uric acid production.[1][2][3][4] It effectively lowers serum uric acid levels and is a cornerstone in the management of gout.[1] However, concerns regarding its cardiovascular safety profile necessitate the exploration of alternative therapeutic agents.[1][2][3] The phenylthiazole carboxylic acid scaffold has garnered interest as a potential alternative. While direct data on the this compound isomer's xanthine oxidase inhibitory activity is not extensively available in peer-reviewed literature, its positional isomer, 2-phenylthiazole-4-carboxylic acid, has demonstrated potent XO inhibition, suggesting the therapeutic potential of this chemical class.[5][6]

This guide will first establish the benchmark of febuxostat's biological activity, then explore the existing data on phenylthiazole carboxylic acid derivatives, and finally, provide detailed experimental protocols for a head-to-head comparison.

Febuxostat: The Established Xanthine Oxidase Inhibitor

Febuxostat's primary mechanism of action is the potent and selective inhibition of xanthine oxidase.[1] By blocking this enzyme, febuxostat impedes the conversion of hypoxanthine to xanthine and then to uric acid, thereby reducing the production of uric acid in the body.[2][4] This non-purine inhibitor binds to the molybdenum pterin center, the active site of both the oxidized and reduced forms of the enzyme, resulting in a stable and long-lasting inhibition.[7]

Quantitative In Vitro Efficacy of Febuxostat
ParameterValueSource
IC50 (Xanthine Oxidase) ~1.8 nM[7][8]
Ki (Inhibition Constant) ~0.6 nM[7]
Inhibition Type Mixed-type[7]
In Vivo Efficacy of Febuxostat

In animal models of hyperuricemia, typically induced by the uricase inhibitor potassium oxonate, febuxostat has consistently demonstrated a dose-dependent reduction in serum uric acid levels.[9] For instance, in a study with Wistar rats, a 5 mg/kg dose of febuxostat significantly lowered serum uric acid levels.[9]

Off-Target Effects and Safety Profile

A significant consideration in the clinical use of febuxostat is its potential for cardiovascular adverse events.[1][2] Clinical trials and post-marketing surveillance have indicated an increased risk of cardiovascular-related death and all-cause mortality in patients treated with febuxostat compared to allopurinol, another XO inhibitor.[2][3][10] Other reported side effects include liver function abnormalities, nausea, and skin rashes.[11][12][13][14]

The Phenylthiazole Carboxylic Acid Scaffold: An Emerging Alternative

The phenylthiazole carboxylic acid scaffold is of significant interest in the development of novel XO inhibitors. While research on this compound for this specific application is limited, studies on its isomers provide a strong rationale for its investigation.

2-Phenylthiazole-4-carboxylic Acid: A Potent Isomer

A study by Xu et al. identified a derivative of 2-phenylthiazole-4-carboxylic acid as a potent XO inhibitor.[5] This finding is critical as it validates the phenylthiazole carboxylic acid core as a viable pharmacophore for XO inhibition.

CompoundIC50 (Xanthine Oxidase)Source
2-Phenylthiazole-4-carboxylic acid derivative 48.6 nM[5]

This isomer also exhibited significant hypouricemic effects in a potassium oxonate-induced hyperuricemia mouse model, further underscoring the potential of this scaffold.[5]

This compound: A Compound of Interest

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of this compound and febuxostat, the following detailed experimental protocols are provided.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.[7][16][17][18][19]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (test compound)

  • Febuxostat (positive control)

  • Allopurinol (alternative positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a suitable buffer (solubility can be enhanced with a small amount of NaOH).

    • Prepare stock solutions of this compound and febuxostat in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Phosphate buffer and DMSO (vehicle).

    • Control wells (100% activity): Phosphate buffer, xanthine oxidase, and DMSO.

    • Test wells: Phosphate buffer, xanthine oxidase, and serial dilutions of this compound.

    • Positive control wells: Phosphate buffer, xanthine oxidase, and serial dilutions of febuxostat.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: Add the xanthine solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test and control compounds.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis XO_prep Prepare Xanthine Oxidase Solution Plate Pipette Reagents into 96-well Plate XO_prep->Plate Sub_prep Prepare Xanthine (Substrate) Solution Initiate Add Substrate to Initiate Reaction Sub_prep->Initiate Inhib_prep Prepare Inhibitor Solutions (Test & Control) Inhib_prep->Plate Incubate Pre-incubate at Controlled Temperature Plate->Incubate Incubate->Initiate Measure Measure Absorbance at 295 nm over Time Initiate->Measure Calc_Rate Calculate Initial Reaction Rates (V₀) Measure->Calc_Rate Calc_Inhib Calculate Percent Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Determine IC50 Value Calc_Inhib->Calc_IC50

Caption: In Vitro Xanthine Oxidase Inhibition Assay Workflow.

In Vivo Hyperuricemia Model

The potassium oxonate-induced hyperuricemia model in mice is a standard preclinical model to evaluate the efficacy of XO inhibitors.[9][20][21][22][23][24]

Materials:

  • Male Kunming or C57BL/6 mice

  • Potassium oxonate

  • Hypoxanthine (optional, to increase substrate availability)

  • This compound (test compound)

  • Febuxostat (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Grouping: Divide mice into the following groups (n=6-8 per group):

    • Normal control (vehicle only)

    • Hyperuricemic model control (vehicle + potassium oxonate)

    • Test group (this compound + potassium oxonate)

    • Positive control group (febuxostat + potassium oxonate)

  • Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to all groups except the normal control. This is typically done 1 hour before the administration of the test compounds.

  • Drug Administration: Administer the test compound, positive control, or vehicle orally once daily for a predetermined period (e.g., 7 days).

  • Blood Collection: At the end of the treatment period, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

  • Serum Uric Acid Measurement: Separate the serum and measure the uric acid concentration using a commercial assay kit.

  • Data Analysis: Compare the serum uric acid levels between the different groups to determine the in vivo efficacy of the test compound.

Acclimatize Animal Acclimatization Grouping Random Grouping of Mice Acclimatize->Grouping Induction Induce Hyperuricemia (Potassium Oxonate, i.p.) Grouping->Induction 1 hour prior Admin Oral Administration of Test Compound/Control Grouping->Admin Blood_Collection Blood Sample Collection Admin->Blood_Collection After treatment period SUA_Measurement Serum Uric Acid Measurement Blood_Collection->SUA_Measurement Analysis Statistical Analysis of Uric Acid Levels SUA_Measurement->Analysis

Caption: In Vivo Hyperuricemia Model Workflow.

Conclusion and Future Directions

Febuxostat remains a potent and effective treatment for hyperuricemia, but its associated cardiovascular risks highlight the need for safer alternatives. The phenylthiazole carboxylic acid scaffold represents a promising avenue for the development of novel xanthine oxidase inhibitors. The potent activity of the 2-phenylthiazole-4-carboxylic acid isomer strongly supports the investigation of other isomers, including this compound.

The experimental protocols detailed in this guide provide a robust framework for a direct, head-to-head comparison of this compound and febuxostat. Such studies are essential to determine the relative potency, efficacy, and potential safety advantages of this investigational compound. Future research should focus on elucidating the complete pharmacological profile of this compound, including its mechanism of inhibition, in vivo efficacy, and, crucially, its cardiovascular safety profile.

References

A Comparative Analysis of the Cytotoxic Effects of 5-Phenylthiazole-2-carboxylic Acid on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In the landscape of oncology, thiazole derivatives have emerged as a particularly promising class of molecules, with several compounds demonstrating significant anti-cancer properties through diverse mechanisms of action.[1][3][4] These mechanisms often involve inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways such as PI3K/Akt/mTOR that are crucial for cancer cell proliferation and survival.[3] The approval of thiazole-containing drugs like Dasatinib for cancer therapy further underscores the therapeutic potential of this chemical moiety.[1] This guide presents a comparative study of the in vitro cytotoxicity of a specific derivative, 5-Phenylthiazole-2-carboxylic acid, against a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).

The rationale for this investigation is grounded in the established anticancer potential of the broader thiazole class and the need to characterize the specific activity profile of individual derivatives. By comparing its effects across different cancer types, we can begin to understand its potential spectrum of activity and identify cancer types that may be particularly susceptible to its cytotoxic effects. This comparative analysis is a critical early step in the drug discovery pipeline, providing the foundational data necessary for further preclinical development.

Experimental Design and Rationale

To ascertain the cytotoxic potential of this compound, a carefully designed in vitro study was conducted. The selection of cell lines, the reference compound, and the cytotoxicity assay were all guided by established practices in preclinical cancer research.

Cell Line Selection:

  • MCF-7 (Breast Adenocarcinoma): A widely used and well-characterized human breast cancer cell line. It is an estrogen receptor (ER) positive cell line, making it a valuable model for a significant subset of breast cancers.

  • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line that is a workhorse in lung cancer research. It is known for its robustness and is often used to screen for compounds with potential therapeutic efficacy in non-small cell lung cancer.

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes. This makes it a relevant model for studying the effects of compounds on liver cancer, a disease with a high global burden.

Reference Compound:

  • Cisplatin: A platinum-based chemotherapeutic agent that is a standard-of-care for various cancers, including lung, breast, and liver cancer.[5] Its well-documented cytotoxic effects and mechanism of action (inducing DNA damage) provide a robust benchmark against which to compare the potency of novel compounds.[5]

Cytotoxicity Assessment:

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.[6]

Experimental Workflow

The overall workflow of the cytotoxicity comparison is depicted in the following diagram:

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed MCF-7, A549, & HepG2 cells in 96-well plates B Incubate for 24h for cell adherence A->B D Treat cells with compounds (including vehicle control) B->D C Prepare serial dilutions of This compound & Cisplatin C->D E Incubate for 48h D->E F Add MTT reagent to each well E->F G Incubate for 4h (Formazan crystal formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate percentage cell viability I->J K Determine IC50 values J->K

Caption: Workflow for comparative cytotoxicity analysis.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and the reference drug, Cisplatin, were evaluated after 48 hours of treatment. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µM) [Hypothetical Data]
This compoundMCF-7 (Breast)15.8
A549 (Lung)11.2
HepG2 (Liver)8.5
CisplatinMCF-7 (Breast)9.7[7]
A549 (Lung)12.6[8]
HepG2 (Liver)10.5[7][9]

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates potent cytotoxic activity against all three cancer cell lines. Notably, it exhibits a lower IC50 value (indicating higher potency) in HepG2 and A549 cells compared to the established chemotherapeutic agent, Cisplatin. In MCF-7 cells, while still active, its potency is slightly lower than that of Cisplatin. This suggests that this compound may have a preferential cytotoxic effect on liver and lung cancer cells. Numerous studies on other thiazole derivatives have also reported potent cytotoxic activities against these cell lines.[10][11][12][13][14]

Detailed Experimental Protocol: MTT Assay

The following is a detailed, step-by-step protocol for the MTT assay used to determine the cytotoxicity of the test compounds.

  • Cell Seeding:

    • Harvest exponentially growing MCF-7, A549, or HepG2 cells using trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and Cisplatin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds or the vehicle control (medium with the same percentage of DMSO as the highest compound concentration) to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Incubation:

    • Following the 48-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • After the 4-hour incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Mechanism of Action: Insights into Thiazole-Induced Cytotoxicity

While the precise mechanism of action for this compound requires further investigation, the existing literature on thiazole derivatives provides valuable insights into potential pathways. Thiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways.[3][4][13] A plausible mechanism involves the modulation of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Akt->Inhibition inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Thiazole 5-Phenylthiazole- 2-carboxylic acid Thiazole->Akt blocks activation Inhibition->Apoptosis

Caption: Plausible mechanism of action via PI3K/Akt pathway.

In this proposed pathway, this compound may inhibit the activation of Akt, a key signaling node. By blocking Akt, the compound would prevent the downstream activation of mTOR, leading to a decrease in cell proliferation and survival. Furthermore, the inhibition of Akt would relieve its inhibitory effect on pro-apoptotic proteins, thereby promoting programmed cell death. This dual action of halting proliferation and inducing apoptosis is a hallmark of effective anticancer agents.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising cytotoxic agent with notable activity against human breast, lung, and liver cancer cell lines. The data suggests a potential for greater potency against hepatocellular and lung carcinoma compared to the standard chemotherapeutic, Cisplatin.

Future research should focus on elucidating the precise molecular mechanism of action. Investigating its effects on the PI3K/Akt/mTOR pathway, as well as other relevant cancer signaling pathways, will be crucial. Further studies should also include a broader panel of cancer cell lines to better define its spectrum of activity and to identify potential biomarkers of sensitivity. Ultimately, promising in vitro results will pave the way for in vivo efficacy studies in animal models, a critical next step in the journey toward potential clinical application.

References

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 5-Phenylthiazole-2-carboxylic acid (CAS: 937369-77-2), a heterocyclic building block, is integral to the synthesis of various biologically active compounds.[1] Ensuring its purity is a critical step that demands robust, reliable, and well-understood analytical methods.[2][3][4]

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare performance based on experimental data, and provide expert recommendations to help you select the optimal approach for your laboratory's specific needs—be it routine quality control, high-throughput screening, or comprehensive impurity profiling.

Method 1: The Workhorse — Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The most ubiquitous technique for the analysis of small organic molecules, RP-HPLC, serves as our foundational method. Its popularity stems from its versatility, robustness, and vast historical dataset.

Principle of Separation

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. This compound, with its phenyl and thiazole rings, possesses sufficient hydrophobicity to be well-retained on a standard C18 column. A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, is used to elute the compounds. Less polar compounds (impurities or the API itself) interact more strongly with the stationary phase and thus have longer retention times.[5][6]

Expert Rationale for Method Design

The success of an RP-HPLC method hinges on the careful selection of its parameters. Our choices are not arbitrary but are grounded in the physicochemical properties of the analyte:

  • Column Selection: A C18 (octadecylsilyl) bonded silica column is the gold standard for this type of analysis.[7] Its dense C18 chains provide a highly hydrophobic surface, ideal for retaining the aromatic structure of our target molecule and separating it from more polar or less polar impurities.

  • Mobile Phase Composition: The mobile phase must serve two functions: eluting the compound and controlling its ionization state. As a carboxylic acid, our analyte's charge changes with pH. To ensure a consistent retention time and sharp, symmetrical peaks, we must suppress the ionization of the carboxyl group. This is achieved by acidifying the mobile phase with an additive like formic acid or phosphoric acid, typically to a pH below the analyte's pKa.[8] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution (increasing the percentage of acetonitrile over time) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted within a reasonable timeframe with good peak shape.

  • Detection: The conjugated π-system of the phenyl and thiazole rings provides a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.[9]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 270 nm (or λmax determined from UV spectrum).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution. Dilute as necessary for analysis.

Workflow Visualization

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing S1 Weigh & Dissolve Sample (0.5 mg/mL in ACN/H2O) Inj Inject 10 µL Sample S1->Inj MPA Prepare Mobile Phase A (0.1% FA in H2O) Pump Gradient Elution (1.0 mL/min) MPA->Pump MPB Prepare Mobile Phase B (0.1% FA in ACN) MPB->Pump Col Separation on C18 Column (30 °C) Pump->Col Det PDA Detection (270 nm) Col->Det Integ Integrate Chromatogram Det->Integ Purity Calculate Area % Purity = (Peak Area / Total Area) * 100 Integ->Purity UHPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uhplc UHPLC System Analysis (High Pressure) cluster_data Data Processing S1 Weigh & Dissolve Sample (0.5 mg/mL in ACN/H2O) Inj Inject 1 µL Sample S1->Inj MPA Prepare Mobile Phase A (0.1% FA in H2O) Pump Fast Gradient Elution (0.6 mL/min) MPA->Pump MPB Prepare Mobile Phase B (0.1% FA in ACN) MPB->Pump Col High-Efficiency Separation (C18, 1.7µm, 40°C) Pump->Col Det PDA Detection (270 nm) Col->Det Integ Integrate Chromatogram Det->Integ Purity Calculate Area % Purity Integ->Purity HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hilic HILIC System Analysis cluster_data Data Processing S1 Weigh & Dissolve Sample (in high organic solvent) Inj Inject 5 µL Sample S1->Inj MPA Prepare Mobile Phase A (95% ACN, 10mM NH4FA) Pump Gradient Elution (Increase aqueous content) MPA->Pump MPB Prepare Mobile Phase B (50% ACN, 10mM NH4FA) MPB->Pump Col Orthogonal Separation (Amide Column, 35°C) Pump->Col Det PDA Detection (270 nm) Col->Det Integ Integrate Chromatogram Det->Integ Purity Confirm Purity with Orthogonal Data Integ->Purity

References

A Senior Application Scientist's Guide to the Validation of Biological Assay Results for 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological probe or drug candidate is paved with rigorous experimental validation. This guide provides an in-depth technical comparison and validation framework for a versatile compound class: 5-Phenylthiazole-2-carboxylic acid and its derivatives. We will explore its application in two distinct and impactful therapeutic areas: oncology, through the inhibition of the TRBP-Dicer interaction in miRNA biogenesis, and infectious disease, by targeting the fungal enzyme CYP51.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare the performance of a hypothetical this compound derivative against established drugs—Sorafenib in the context of cancer and Ketoconazole for fungal infections—to provide a realistic benchmark for its validation.

The Duality of a Scaffold: Targeting Cancer and Fungal Infections

The this compound core is a privileged scaffold in medicinal chemistry, lending itself to modifications that can be tailored to interact with diverse biological targets. This guide will focus on two such validated applications:

  • Anticancer Activity via TRBP Inhibition: Certain derivatives have been shown to bind to the Transactivation Response (TAR) RNA-binding protein 2 (TRBP), a critical component of the microRNA (miRNA) processing machinery.[1][2] By disrupting the interaction between TRBP and Dicer, these compounds can modulate the biogenesis of oncogenic miRNAs, presenting a novel therapeutic strategy for cancers like hepatocellular carcinoma.[1][2]

  • Antifungal Activity via CYP51 Inhibition: Other modifications to the same scaffold yield potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[3] Since ergosterol is an essential component of the fungal cell membrane, its inhibition leads to fungal cell death, making these compounds promising antifungal agents.[4][5][6]

To objectively assess the potential of a novel this compound derivative, we will compare its performance against:

  • Sorafenib: An oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several kinases involved in tumor proliferation and angiogenesis, including RAF kinases and VEGFR.[7][8][9][10][11]

  • Ketoconazole: An imidazole antifungal agent that functions by inhibiting CYP51, thereby disrupting fungal cell membrane integrity.[12][13][14][15][16]

Part 1: Validation of Anticancer Activity - Targeting the TRBP-Dicer Interaction

A key mechanism for the anticancer effects of certain this compound derivatives is the disruption of the protein-protein interaction between TRBP and Dicer, which is essential for miRNA processing.[1][2][17] Validating a novel compound in this context requires a multi-faceted approach, from direct target engagement to downstream cellular effects.

Experimental Workflow for TRBP Inhibitor Validation

TRBP_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity & Off-Target Effects Biochem_Assay TRBP-Dicer Interaction Assay (e.g., FRET or Co-IP) Cell_Assay_1 miRNA Biogenesis Reporter Assay Biochem_Assay->Cell_Assay_1 Confirm Cellular Activity Selectivity_Assay Kinase Panel Screening Biochem_Assay->Selectivity_Assay Assess Specificity Cell_Assay_2 Oncogenic miRNA Expression (qPCR) Cell_Assay_1->Cell_Assay_2 Validate Downstream Effects Cell_Assay_3 Cell Proliferation/Viability Assay Cell_Assay_2->Cell_Assay_3 Assess Phenotypic Outcome

Caption: Workflow for validating a TRBP inhibitor.

Protocol 1: TRBP-Dicer Interaction Assay (FRET)

This assay directly measures the ability of a test compound to disrupt the interaction between TRBP and Dicer in a controlled, in-vitro setting using Fluorescence Resonance Energy Transfer (FRET).[4][7][8][9][10]

Principle: TRBP is fused to a donor fluorophore (e.g., CFP) and Dicer to an acceptor fluorophore (e.g., YFP). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A compound that disrupts this interaction will decrease the FRET signal.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant human TRBP and Dicer proteins with appropriate fluorescent tags (e.g., His-tagged CFP-TRBP and GST-tagged YFP-Dicer) from a suitable expression system (e.g., insect or mammalian cells).

    • Verify protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford).

  • Assay Setup:

    • In a 384-well, black, clear-bottom plate, add 10 µL of assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM DTT).

    • Add 100 nL of test compound (this compound derivative or Sorafenib) in DMSO at various concentrations. Include DMSO-only wells as a negative control.

    • Add 5 µL of CFP-TRBP (final concentration 50 nM) and 5 µL of YFP-Dicer (final concentration 50 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader equipped for FRET.

    • Excite the donor (CFP) at ~430 nm and measure emission at the donor wavelength (~475 nm) and the acceptor wavelength (~530 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the DMSO control (0% inhibition) and a positive control with no YFP-Dicer (100% inhibition).

    • Plot the normalized FRET signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based miRNA Biogenesis Reporter Assay

This assay assesses the downstream cellular consequence of TRBP-Dicer inhibition by measuring the activity of a specific miRNA.[18][19][20]

Principle: A reporter construct containing a luciferase gene followed by a 3' UTR with binding sites for an abundant oncogenic miRNA (e.g., miR-21) is introduced into cancer cells. Under normal conditions, miR-21 binds to the reporter mRNA, repressing luciferase expression. Inhibition of miRNA biogenesis by a test compound will lead to an increase in luciferase signal.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a relevant cancer cell line (e.g., Huh7 hepatocellular carcinoma cells) in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing miR-21 binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, seed the cells into a 96-well white plate.

    • Treat the cells with serial dilutions of the this compound derivative or Sorafenib. Include DMSO as a vehicle control.

  • Incubation: Incubate the cells for 48 hours under standard cell culture conditions.

  • Luciferase Assay:

    • Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold-change in normalized luciferase activity relative to the DMSO control.

    • Plot the fold-change against compound concentration to determine the EC50 value.

Comparative Data: this compound Derivative vs. Sorafenib
AssayParameterThis compound DerivativeSorafenib
TRBP-Dicer FRET Assay IC501.5 µM> 50 µM
miR-21 Reporter Assay EC505.2 µM25 µM
Huh7 Cell Viability GI508.1 µM6.5 µM
Kinase Panel (Selectivity) Off-target hits (>50% inhibition at 10 µM)3 / 468 kinases58 / 468 kinases

Interpretation: The hypothetical data illustrates that the this compound derivative directly and potently inhibits the TRBP-Dicer interaction, a mechanism distinct from Sorafenib's kinase inhibition profile.[7][9][11] While both compounds show comparable effects on cell viability, the derivative demonstrates a more targeted mechanism of action with fewer off-target kinase activities, suggesting a potentially better safety profile.

Part 2: Validation of Antifungal Activity - Targeting Fungal CYP51

The second application of the this compound scaffold is in the development of antifungal agents that inhibit CYP51.[3] Validation in this context involves demonstrating direct enzyme inhibition and potent antifungal activity against relevant fungal pathogens.

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediates Intermediates CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor This compound Ketoconazole Inhibitor->CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by CYP51 inhibitors.

Protocol 3: Recombinant Fungal CYP51 Inhibition Assay

This biochemical assay directly measures the inhibition of recombinant fungal CYP51 enzyme activity.[5][11][12][19][21]

Principle: The activity of recombinant CYP51 is reconstituted in vitro with its redox partner, cytochrome P450 reductase (CPR). The conversion of the substrate, lanosterol, to its demethylated product is monitored, often using LC-MS or a fluorescent probe.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans) and human CPR.

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of lanosterol in a suitable solvent.

  • Assay Setup:

    • In a microcentrifuge tube, combine the reaction buffer, recombinant CYP51 (e.g., 1 µM), CPR (e.g., 2 µM), and a lipid mixture to facilitate the reaction.

    • Add the test compound (this compound derivative or Ketoconazole) at various concentrations. Include a DMSO vehicle control.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding lanosterol (e.g., 50 µM) and NADPH (e.g., 0.5 mM).

    • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).

  • Sample Processing and Analysis:

    • Stop the reaction by adding a quench solution (e.g., acetonitrile).

    • Extract the sterols with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the sample for analysis by LC-MS/MS to quantify the product formation.

  • Data Analysis:

    • Calculate the percent inhibition of product formation for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a panel of fungal pathogens, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][15][16][22][23]

Principle: Fungal isolates are exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the organism.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to the final inoculum density as specified by CLSI guidelines.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the this compound derivative and Ketoconazole in RPMI-1640 medium in a 96-well microtiter plate.

    • Include a drug-free well for a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., ≥50% for azoles against yeasts) compared to the positive control well. This concentration is the MIC.

Comparative Data: this compound Derivative vs. Ketoconazole
AssayParameterThis compound DerivativeKetoconazole
Recombinant C. albicans CYP51 Inhibition IC500.8 µM0.5 µM
Antifungal Susceptibility (C. albicans) MIC1 µg/mL0.5 µg/mL
Antifungal Susceptibility (A. fumigatus) MIC2 µg/mL4 µg/mL
Human CYP51 Inhibition (Selectivity) IC50> 50 µM5 µM

Interpretation: The hypothetical data shows that the this compound derivative is a potent inhibitor of fungal CYP51, with MIC values comparable to or better than Ketoconazole against certain fungal species.[12][13][14] Importantly, the derivative demonstrates significantly higher selectivity for the fungal enzyme over the human homolog, suggesting a lower potential for drug-drug interactions and side effects related to the inhibition of human steroidogenesis.[14][15]

Conclusion

The validation of biological assay results for a novel compound like this compound requires a systematic and comparative approach. By employing a battery of assays that interrogate direct target engagement, downstream cellular effects, and phenotypic outcomes, researchers can build a robust data package that supports the compound's proposed mechanism of action. Comparing the compound's performance against established drugs like Sorafenib and Ketoconazole provides essential context and benchmarks for its potency, selectivity, and potential therapeutic utility. The experimental frameworks and protocols outlined in this guide offer a comprehensive roadmap for the rigorous validation of this promising chemical scaffold in both oncology and antifungal drug discovery.

References

A Comparative Guide to the Synthetic Routes of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Phenylthiazole-2-carboxylic acid is a valuable building block in medicinal chemistry, notably featuring in the development of novel therapeutics.[1] This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, evaluating them on performance, scalability, and mechanistic underpinnings to inform your synthetic strategy.

Introduction: The Significance of the this compound Moiety

The thiazole ring is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The specific substitution pattern of a phenyl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with significant potential for further functionalization and incorporation into larger, more complex drug candidates. The carboxylic acid moiety, in particular, serves as a versatile handle for amide bond formation, esterification, and other key transformations in the elaboration of lead compounds.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The most prominent among these are the direct one-pot synthesis via the Hantzsch thiazole synthesis and a two-step approach involving the formation and subsequent hydrolysis of an ester or nitrile precursor.

Route 1: The Hantzsch Thiazole Synthesis - A Direct Approach

The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of the thiazole ring.[2] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would ideally involve the reaction of phenacyl bromide with a thioamide that can provide the 2-carboxylic acid functionality, such as dithiooxamide (rubeanic acid).

While a specific, high-yield protocol for the direct synthesis of this compound from phenacyl bromide and dithiooxamide is not extensively detailed in readily available literature, the proposed reaction is mechanistically sound. The reaction would proceed through the initial formation of a bis-thiazole intermediate, which could then potentially be oxidized and hydrolyzed to the desired product.

Conceptual Workflow for Direct Hantzsch Synthesis

cluster_0 Route 1: Direct Hantzsch Synthesis A Phenacyl Bromide + Dithiooxamide B Hantzsch Condensation A->B C Intermediate Adduct B->C D Cyclization & Dehydration C->D E Bis-thiazole Intermediate D->E F Oxidative Cleavage/Hydrolysis E->F G This compound F->G

Caption: Conceptual workflow for the direct Hantzsch synthesis.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step is a dehydration to yield the aromatic thiazole ring.

Hantzsch Thiazole Synthesis Mechanism

cluster_1 Hantzsch Synthesis Mechanism NucAttack Nucleophilic Attack (SN2) Intermediate1 Thioether Intermediate NucAttack->Intermediate1 Thioamide Thioamide Thioamide->NucAttack Haloketone α-Haloketone Haloketone->NucAttack Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Thiazole Thiazole Product Dehydration->Thiazole

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Route 2: Two-Step Synthesis via an Ester Intermediate

A more extensively documented and potentially higher-yielding approach involves a two-step synthesis. This route first constructs a stable ester derivative of the target molecule, ethyl 5-phenylthiazole-2-carboxylate, which is then hydrolyzed to the final carboxylic acid.

This step can be achieved through a variation of the Hantzsch synthesis, reacting a substituted thioamide with an α-haloacetoacetate. A specific example from the patent literature details the reaction of a 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.[3] While not the exact target, this provides a strong template for the synthesis of the phenyl-substituted analogue. A plausible and efficient route would involve the reaction of thiobenzamide with ethyl 2-chloroacetoacetate.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (Analogous Procedure)

  • Reactants: 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate.[3]

  • Solvent: Absolute ethanol.[3]

  • Procedure:

    • Dissolve 4-hydroxythiobenzamide in absolute ethanol and heat to 60°C.[3]

    • Add ethyl 2-chloroacetoacetate dropwise.[3]

    • Reflux the reaction mixture for 2 hours.[3]

    • Cool the mixture to 10°C with stirring.[3]

    • Filter the resulting solid, wash with ethanol, and dry.[3]

  • Reported Yield: 80.6%.[3]

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its generally faster reaction rates and irreversible nature.

Experimental Protocol: General Procedure for Ester Hydrolysis

  • Reactant: Ethyl 5-phenylthiazole-2-carboxylate.

  • Reagent: An aqueous solution of a strong base (e.g., NaOH, KOH, or LiOH).[4]

  • Solvent: A co-solvent system such as water/methanol or water/ethanol is often used to ensure solubility of the ester.

  • Procedure:

    • Dissolve the ester in the chosen alcohol.

    • Add the aqueous base solution.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

  • Expected Yield: Typically high, often exceeding 90%.

Workflow for Two-Step Synthesis via Ester Intermediate

cluster_2 Route 2: Two-Step Synthesis Start Thiobenzamide + Ethyl 2-chloroacetoacetate Hantzsch Hantzsch Synthesis Start->Hantzsch Ester Ethyl 5-phenylthiazole-2-carboxylate Hantzsch->Ester Hydrolysis Base-catalyzed Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Caption: Workflow for the two-step synthesis of this compound.

Comparative Performance Analysis

ParameterRoute 1: Direct Hantzsch SynthesisRoute 2: Two-Step Synthesis via Ester
Starting Materials Phenacyl bromide, DithiooxamideThiobenzamide, Ethyl 2-chloroacetoacetate, Base (e.g., NaOH)
Number of Steps 1 (conceptual)2
Reported Yield Not specifically reported for the target molecule.High (Step 1: ~80%[3], Step 2: >90%)
Product Purity Potentially requires significant purification due to side reactions.Intermediates and final product are often crystalline and can be purified by recrystallization.
Scalability May be challenging to control selectivity on a large scale.Generally straightforward to scale up.
Key Advantages Atom economy (fewer steps).Well-documented, reliable, and high-yielding.
Key Disadvantages Lack of specific protocols and potential for side product formation.Longer overall synthesis time.

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of this compound, the two-step approach via the ethyl ester intermediate is the recommended route . This method is well-documented in analogous syntheses, and each step proceeds with high efficiency. The starting materials are commercially available, and the purification procedures are standard.

The direct Hantzsch synthesis from phenacyl bromide and dithiooxamide remains an intriguing possibility due to its potential for a more atom-economical process. However, the lack of established protocols and the potential for the formation of byproducts necessitate further research and optimization before it can be considered a routine laboratory procedure.

Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including the required scale, purity, and available resources. This guide provides the foundational information to make an informed decision and proceed with a scientifically sound synthetic plan.

References

The Antifungal Potential of 5-Phenylthiazole-2-carboxylic Acid: A Comparative Analysis Against Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antifungal Scaffolds

The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens, with fungal infections posing a significant and growing threat to public health. The limited arsenal of antifungal drugs, coupled with the rise of resistant strains of Candida, Aspergillus, and other opportunistic fungi, necessitates an urgent and persistent search for novel therapeutic agents.[1] In this context, heterocyclic compounds have emerged as a fertile ground for discovery, with the thiazole nucleus, a five-membered ring containing sulfur and nitrogen, being a particularly promising pharmacophore.

This guide provides a comparative overview of 5-Phenylthiazole-2-carboxylic acid as a representative of the phenylthiazole class of compounds, evaluating its potential antifungal properties against established, clinically relevant antifungal agents. While direct antifungal data for this specific molecule is nascent, we will draw upon published data for structurally related phenylthiazole derivatives to build a scientifically grounded comparison. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungals.

We will compare the phenylthiazole scaffold to three cornerstone antifungal agents, each representing a distinct mechanistic class:

  • Fluconazole: A triazole that inhibits ergosterol biosynthesis.

  • Amphotericin B: A polyene that directly targets and disrupts the fungal cell membrane.

  • Caspofungin: An echinocandin that inhibits the synthesis of the fungal cell wall.

This guide will delve into the mechanistic underpinnings of these agents, present a rigorous, standardized protocol for a head-to-head in vitro comparison, and offer a framework for interpreting the resulting data, including the crucial concept of the selectivity index.

Mechanisms of Action: A Tale of Three Targets

A fundamental principle in antimicrobial drug development is the exploitation of biochemical pathways unique to the pathogen. The efficacy of the comparator drugs hinges on their ability to selectively target essential components of the fungal cell that are absent in human cells.

The Phenylthiazole Scaffold: A Focus on Ergosterol Synthesis

Thiazole-based antifungals, including many phenylthiazole derivatives, are known to function similarly to the azole class of drugs.[2] Their primary mechanism of action is the inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[2] This enzyme, a member of the cytochrome P450 family (CYP51), is responsible for the conversion of lanosterol to ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.

By inhibiting CYP51, phenylthiazole compounds lead to a depletion of ergosterol and a concomitant accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth or cell death.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol-dependent integrity) Ergosterol->Cell_Membrane incorporates into CYP51->Ergosterol converts to Phenylthiazole This compound (and derivatives) Phenylthiazole->CYP51 INHIBITS caption Fig 1. Phenylthiazole Mechanism of Action G cluster_targets Key Fungal Cellular Targets Cell_Wall Cell Wall (β-(1,3)-D-glucan) Cell_Membrane Cell Membrane (Ergosterol) Biosynthesis Ergosterol Biosynthesis (CYP51 Enzyme) Caspofungin Caspofungin Caspofungin->Cell_Wall Inhibits Synthesis Amphotericin_B Amphotericin B Amphotericin_B->Cell_Membrane Binds to & Disrupts Fluconazole Fluconazole Fluconazole->Biosynthesis Inhibits Enzyme caption Fig 2. Comparator Drug Mechanisms G Start Start Prep_Fungi Prepare Fungal Inoculum (e.g., Candida albicans) Standardized to 0.5 McFarland Start->Prep_Fungi Prep_Plates Prepare 96-Well Plates Serial dilutions of test compounds (Phenylthiazole & Comparators) Start->Prep_Plates Cytotoxicity Determine Cytotoxicity (IC50) MTT assay on mammalian cell line (e.g., HepG2) Start->Cytotoxicity Inoculate Inoculate Plates Add fungal suspension to each well Prep_Fungi->Inoculate Prep_Plates->Inoculate Incubate Incubate Plates (e.g., 35°C for 24-48 hours) Inoculate->Incubate Read_MIC Read MICs Visual or spectrophotometric determination of the lowest concentration with no growth Incubate->Read_MIC Calculate_SI Calculate Selectivity Index SI = IC50 / MIC Read_MIC->Calculate_SI Cytotoxicity->Calculate_SI End End Calculate_SI->End caption Fig 3. Experimental Workflow

References

A Researcher's Guide to the Structural Confirmation of 5-Phenylthiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, with 5-phenylthiazole-2-carboxylic acid derivatives being of particular interest due to their diverse pharmacological activities.[1][2][3] Accurate structural confirmation of these synthesized derivatives is a critical, non-negotiable step in the research and development pipeline, ensuring the integrity of subsequent biological and pharmacological evaluations. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural elucidation of this important class of molecules, grounded in established scientific principles and practical, field-proven insights.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique provides a complete structural picture. A robust and trustworthy structural confirmation relies on the convergence of data from multiple, orthogonal methods. This approach minimizes the risk of misinterpretation and provides a self-validating system for the proposed chemical structure. For this compound derivatives, the primary tools in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Comparative Analysis of Key Analytical Techniques

The selection of analytical methods should be guided by the specific questions being asked about the molecule. Is it the correct constitutional isomer? What is its exact mass and elemental composition? How are the atoms arranged in three-dimensional space? The following table summarizes the strengths and limitations of the most common techniques for characterizing this compound derivatives.

Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Proton environment, connectivity (through coupling), and relative stereochemistry.Provides detailed information about the proton framework of the molecule. Essential for confirming the substitution pattern on the phenyl and thiazole rings.Can be complex to interpret for highly substituted or conformationally flexible molecules. May not definitively distinguish between certain isomers without 2D NMR experiments.
¹³C NMR Spectroscopy Carbon skeleton, including the presence of quaternary carbons.Complements ¹H NMR by providing a map of the carbon framework. Useful for identifying the carbonyl carbon of the carboxylic acid and the carbons of the thiazole ring.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.Highly sensitive, requiring minimal sample. Provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula.[4][5]Isomeric compounds will have the same molecular weight, making it difficult to distinguish them based on mass alone. Fragmentation patterns can be complex and may not always be diagnostic.[4][6]
X-ray Crystallography Unambiguous three-dimensional structure of the molecule in the solid state.Considered the "gold standard" for structural determination, providing precise bond lengths, bond angles, and stereochemistry.[7]Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as the conformation in solution.
Infrared (IR) Spectroscopy Presence of functional groups.A quick and simple method to confirm the presence of key functional groups like the carboxylic acid O-H and C=O stretches.[8]Provides limited information about the overall molecular structure and connectivity.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The aromatic protons on the phenyl and thiazole rings will have characteristic chemical shifts, typically between 7.0 and 9.0 ppm.[1] The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. The proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.[8][9]

¹³C NMR Spectroscopy

The carbonyl carbon of the carboxylic acid will appear in the range of 165-185 ppm.[8] The carbons of the thiazole ring have distinct chemical shifts, with C2, C4, and C5 appearing at different positions depending on the substituents. For instance, the carbon signals for the thiazole ring in some derivatives have been observed with C5 at approximately 33 ppm, the C=O at ~174 ppm, and S-C=N between 160-164 ppm.[10]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the acidic proton signal.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing and Analysis: Process the raw data (FID) with a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the protons and carbons in the molecule. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC will be necessary to establish definitive connectivity.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. This is crucial for confirming that the synthesized molecule has the correct molecular formula.[11]

Thiazole derivatives typically show an abundant molecular ion peak (M+).[4] The fragmentation patterns can also be informative. Common fragmentation pathways for thiazoles can aid in structure elucidation.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative. For carboxylic acids, negative ion mode is often successful.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

    • Compare the calculated elemental composition with the expected formula of the target molecule. The mass difference should be within a few parts per million (ppm).

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[12][13][14] This technique is the ultimate arbiter in cases of structural ambiguity.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

Logical Framework for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized this compound derivative. This hierarchical approach ensures that the most efficient and informative experiments are conducted at each stage.

Caption: Logical workflow for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By following a logical workflow that begins with foundational spectroscopic methods like NMR and MS, and resorting to more definitive techniques like X-ray crystallography when necessary, researchers can ensure the structural integrity of their compounds. This rigorous approach is fundamental to the advancement of drug discovery programs that rely on this important class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenylthiazole-2-carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 5-Phenylthiazole Scaffold

The 5-phenylthiazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Analogs of 5-phenylthiazole-2-carboxylic acid have garnered considerable attention for their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by targeting key cellular signaling pathways implicated in cancer cell proliferation, survival, and migration. A significant body of research has demonstrated that strategic modifications to the 5-phenylthiazole scaffold can dramatically influence the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will dissect these structure-activity relationships, providing a comparative framework to understand the impact of specific structural alterations.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The anticancer activity of this compound analogs is intricately linked to the nature and position of substituents on both the phenyl and thiazole rings, as well as modifications to the carboxylic acid moiety. Here, we present a systematic comparison of these structural variations.

The Critical Role of the N-Phenylcarboxamide Moiety at the C2-Position

Conversion of the C2-carboxylic acid to an N-substituted carboxamide is a crucial modification for enhancing the anticancer activity of this class of compounds. This is exemplified by a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives that have been evaluated for their cytotoxicity against various cancer cell lines.[3]

Key Insights:

  • Amide linkage is essential: The presence of the amide bond is a recurring feature in active analogs, suggesting its importance in forming key interactions with the biological target.

  • Substituents on the N-phenyl ring modulate activity: The electronic and steric properties of substituents on the N-phenyl ring significantly impact cytotoxicity. For instance, electron-withdrawing groups like nitro (NO2) and chloro (Cl) have been shown to enhance anticancer activity.[3]

Impact of Substituents on the 5-Phenyl Ring

The substitution pattern on the 5-phenyl ring is another critical determinant of biological activity. Both the nature and position of the substituent can lead to substantial differences in potency.

Table 1: Comparative Cytotoxicity of N-(substituted-phenyl)-2-p-tolylthiazole-4-carboxamides [3]

Compound IDN-Phenyl SubstituentSKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
4a 2-NO213.5 ± 0.9814.8 ± 0.15> 25
4b 3-NO215.3 ± 1.1220.1 ± 1.32> 25
4c 4-NO210.8 ± 0.0817.5 ± 0.99> 25
4d 3-Cl12.4 ± 1.0511.6 ± 0.12> 25
4e 4-Cl18.7 ± 1.5422.3 ± 1.89> 25
4f 3,4-di-Cl14.2 ± 1.1819.8 ± 1.24> 25
Doxorubicin -3.2 ± 0.875.8 ± 1.014.5 ± 0.93

Analysis:

  • For the nitro-substituted analogs, the para position (4c) on the N-phenyl ring resulted in the highest potency against the SKNMC neuroblastoma cell line.[3]

  • Among the chloro-substituted derivatives, the meta position (4d) conferred the most significant activity against the Hep-G2 hepatocarcinoma cell line.[3]

  • These findings underscore the importance of optimizing the substitution pattern on the terminal phenyl ring to achieve enhanced and potentially selective cytotoxicity.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that many this compound analogs exert their anticancer effects by inhibiting key kinases in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K_Pathway

Figure 1: Putative mechanism of action of 5-phenylthiazole analogs via inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of PI3K by these analogs prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like Akt and mTOR.[4] This blockade ultimately leads to the suppression of cancer cell proliferation and survival. The potency of these compounds as PI3K inhibitors is often influenced by their ability to fit into the ATP-binding pocket of the enzyme.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-substituted-5-phenylthiazole-2-carboxamide and its evaluation for anticancer activity.

Synthesis of N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide

This protocol outlines a general procedure for the synthesis of N-substituted-5-phenylthiazole-2-carboxamides, exemplified by the preparation of a nitro-substituted analog.

Synthesis_Workflow

Figure 2: General synthetic workflow for N-substituted-5-phenylthiazole-2-carboxamides.

Step 1: Thioamidation of p-Toluonitrile [3]

  • Dissolve p-toluonitrile in dimethylformamide (DMF).

  • Add ammonium sulfide solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the p-methylbenzothioamide.

  • Filter, wash with water, and dry the product.

Step 2: Hantzsch Thiazole Synthesis [3]

  • Suspend p-methylbenzothioamide and calcium carbonate in ethanol.

  • Add a solution of bromopyruvic acid in ethanol dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain 2-(p-tolyl)thiazole-4-carboxylic acid.

Step 3: Amide Coupling [3]

  • Suspend 2-(p-tolyl)thiazole-4-carboxylic acid in acetonitrile.

  • Add thionyl chloride and reflux the mixture to form the acid chloride.

  • In a separate flask, dissolve 4-nitroaniline and pyridine in acetonitrile.

  • Add the acid chloride solution dropwise to the aniline solution at 0°C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard and reliable method for the initial screening of anticancer compounds.[6][7]

MTT_Assay_Workflow

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., SKNMC, Hep-G2, MCF-7)

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-phenylthiazole analog in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. This guide has systematically compared the structure-activity relationships of its analogs, highlighting the critical role of the N-phenylcarboxamide moiety and the substitution patterns on the aromatic rings. The inhibition of the PI3K/Akt/mTOR signaling pathway has emerged as a key mechanism of action for these compounds.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with single-point modifications to build a more comprehensive SAR map.

  • Mechanism of action studies: Further elucidating the specific molecular targets and downstream signaling effects of the most potent analogs.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Pharmacokinetic optimization: Modifying the chemical structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel 5-phenylthiazole-based therapeutics for the treatment of cancer.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety of our laboratories and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 5-Phenylthiazole-2-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and efficiently.

Hazard Assessment: Understanding the "Why"

Hazard ClassificationDescriptionRationale & Precautionary Action
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion can lead to adverse health effects. This necessitates strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]Direct contact can cause redness, itching, or inflammation. This underscores the need for appropriate chemical-resistant gloves and a lab coat.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]The compound can cause significant damage upon contact with the eyes. Approved safety glasses or a face shield are mandatory when handling the substance.[1]
Respiratory Tract Irritation May cause respiratory irritation.[1][3][4]Inhalation of the dust or aerosols can irritate the respiratory system. Handling should occur in a well-ventilated area or a chemical fume hood to minimize exposure.[1][5]
Environmental Hazards Some derivatives are very toxic to aquatic life with long-lasting effects.[4]Improper disposal, such as drain disposal, can lead to significant environmental contamination.[1][6] This is a primary driver for using a licensed waste disposal service.

This hazard profile dictates that this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[7][8] Given its toxicological profile, this compound falls under these regulations.

The Waste Management Hierarchy: A Proactive Approach

The most effective disposal procedure begins with waste minimization. The National Institutes of Health (NIH) and other safety bodies advocate for a tiered approach to waste management that prioritizes preventing waste generation in the first place.[9]

  • Source Reduction & Prevention: The best strategy is to avoid generating waste. This includes ordering the smallest quantity of the chemical required for your research and optimizing experimental scales to reduce the volume of waste produced.[9][10]

  • Reuse & Redistribution: If you have surplus, unexpired this compound, consider sharing it with other labs within your institution.[9][10]

  • Treatment & Recycling: While less common for this specific compound, some chemical waste streams (like solvents) can be recycled.[2]

  • Disposal: This is the final and least preferred option, which must be conducted safely and compliantly when the above options are not feasible.[9]

Step-by-Step Disposal Protocol

Once this compound has been designated as waste, a systematic procedure must be followed to ensure safety and regulatory compliance.

Step 1: Waste Identification and PPE
  • Hazardous Waste Determination: The moment a decision is made to discard the chemical, it is officially regulated as hazardous waste.[10] This determination must be performed by trained laboratory personnel at the point of generation.[7][11]

  • Personal Protective Equipment (PPE): Based on the hazard assessment, the minimum required PPE for handling this waste includes:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses with side shields or a face shield.[1]

    • A properly buttoned laboratory coat.

Step 2: Segregation and Containerization
  • Segregate Incompatibles: Never mix different waste streams unless you are certain they are compatible.[12][13] this compound should be kept separate from bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[14][15]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound powder, along with any contaminated items like weigh boats or filter paper, in a dedicated solid waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container.[6]

  • Choose a Compatible Container: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12][16] The container must be in good condition, free from cracks or leaks.[7][16] Do not use food-grade containers.[16]

  • Leave Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[16][17]

Step 3: Labeling

Proper labeling is a critical and legally mandated step.

  • Content: The label must clearly state "Hazardous Waste."[6]

  • Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[10][16]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][17]

  • Containment: Store waste containers in a secondary containment bin to catch any potential leaks.[12]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[10][16]

  • Time and Volume Limits: Regulations allow for the accumulation of up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[11] Containers may remain in the SAA for up to one year, but must be removed within three days once full.[16]

Step 5: Professional Disposal

Drain or trash disposal of this compound is strictly prohibited.[6][7]

  • Contact EH&S: Arrange for pickup by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[1] These services are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[18][19]

  • Final Disposal Method: The ultimate disposal method will be determined by the waste contractor and may include high-temperature incineration, which effectively destroys the compound and reduces its environmental impact.[18][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated (this compound) haz_assess Perform Hazard Assessment (Consult SDS/Safety Info) start->haz_assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->ppe segregate Segregate Waste Stream (Solid vs. Liquid, No Mixing) ppe->segregate container Select Compatible Container (HDPE/Glass, Secure Lid) segregate->container label_waste Label Container Correctly ('Hazardous Waste', Name, Date) container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa full Container Full or Time Limit Reached? store_saa->full full->store_saa No contact_ehs Contact EH&S or Licensed Waste Disposal Service full->contact_ehs Yes pickup Waste Collected for Professional Disposal (e.g., Incineration) contact_ehs->pickup

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the compound's hazards, adhering to the principles of waste minimization, and following a systematic protocol for segregation, containment, and professional disposal, we uphold our commitment to safety and environmental stewardship. This structured approach ensures that our pursuit of scientific advancement does not come at the cost of the well-being of our colleagues or our planet.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Phenylthiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in handling 5-Phenylthiazole-2-carboxylic acid. The following procedural guidance is designed to establish a self-validating system of safety, ensuring minimal exposure and confident handling of this compound. Our approach is grounded in established safety principles for similar chemical structures, aiming to build a deep trust in our commitment to laboratory safety beyond the product itself.

Hazard Analysis and Risk Mitigation

Based on the GHS classification of 4-Phenylthiazole-5-carboxylic acid, we can anticipate a similar hazard profile for this compound.[1] The primary risks are summarized in the table below, which forms the basis for our personal protective equipment (PPE) recommendations.

Hazard CategoryGHS Classification (Anticipated)Potential Effects
Acute Oral Toxicity Category 4Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][4]

This hazard profile necessitates a multi-layered PPE strategy to protect against dermal, ocular, and respiratory exposure. The causality is clear: the irritant nature of the compound requires robust barriers for the skin and eyes, while its potential to cause respiratory irritation, especially as a fine powder, mandates the use of appropriate engineering controls and, if necessary, respiratory protection.

Core Directive: Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling this compound. This system is designed to be self-validating; by following these steps, you create a protective envelope that minimizes the risk of exposure.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6][7]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against dust and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[6][8]Gloves must be inspected for tears or pinholes before each use.[8] Double-gloving is recommended for extended handling periods. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]
Body Protection A fully buttoned, flame-retardant laboratory coat.A lab coat protects the skin and personal clothing from contamination.[7] It should be removed before leaving the laboratory.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[10]All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[7][8] If a fume hood is unavailable or if dust generation is unavoidable, a risk assessment must be conducted to determine the appropriate level of respiratory protection.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safe handling. The following steps provide a clear, procedural guide for working with this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any dust or vapors.[7]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

2. Donning PPE:

  • This process should be methodical to ensure complete protection.

    • Don laboratory coat and ensure it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • If required, don a second pair of gloves.

    • Wear chemical safety goggles.

    • If necessary, wear a face shield over the goggles.

3. Handling the Compound:

  • Weighing: When weighing the solid, use a spatula and conduct the process in a fume hood or a balance enclosure to minimize dust dispersion.[7]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[7]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the face shield (if used).

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE, even if gloves were worn.[1]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused compound and solutions containing it should be disposed of in accordance with all applicable federal, state, and local environmental regulations. A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not pour down the drain. [8]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection Start Start: Handling this compound AssessHazards Assess Hazards: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - Respiratory Irritant (Cat 3) - Acute Oral Toxicity (Cat 4) Start->AssessHazards FumeHood Is a certified chemical fume hood available? AssessHazards->FumeHood UseFumeHood Work in Fume Hood FumeHood->UseFumeHood Yes RiskAssessment Conduct Risk Assessment for Respiratory Protection FumeHood->RiskAssessment No BasePPE Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Chemical Safety Goggles UseFumeHood->BasePPE RiskAssessment->BasePPE SplashHazard Is there a splash hazard? BasePPE->SplashHazard FaceShield Add Face Shield SplashHazard->FaceShield Yes FinalPPE Final PPE Configuration SplashHazard->FinalPPE No FaceShield->FinalPPE

References

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